3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate
Description
BenchChem offers high-quality 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(E)-3-methoxy-3-oxoprop-1-enyl] 4-aminobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-10(13)6-7-16-11(14)8-2-4-9(12)5-3-8/h2-7H,12H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHJXRPOCKDWIE-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=COC(=O)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/OC(=O)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl (2E)-3-(4-aminobenzoyloxy)acrylate
Executive Summary: This guide provides a comprehensive technical overview of Methyl (2E)-3-(4-aminobenzoyloxy)acrylate, a specialized organic molecule featuring a unique enol ester linkage between a 4-aminobenzoyl moiety and a methyl acrylate backbone. As this compound is not extensively documented in commercial or academic literature, this paper constructs its profile from fundamental chemical principles and data from structurally related analogues. We present its molecular structure, identifiers, and computed physicochemical properties. A detailed, plausible synthetic pathway is proposed, emphasizing the rationale behind key experimental steps such as amine protection and enolate acylation. Furthermore, this guide offers a full suite of predicted spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for analytical characterization. The inherent reactivity of its principal functional groups—the acrylate, the enol ester, and the aromatic amine—is analyzed to predict its chemical behavior, stability, and potential for polymerization. Finally, we explore promising applications in polymer science and medicinal chemistry, drawing parallels with known bioactive aminobenzoates and functional acrylates.
Molecular Identification and Structure
Methyl (2E)-3-(4-aminobenzoyloxy)acrylate is an organic compound whose structure is defined by a methyl prop-2-enoate (methyl acrylate) core. A 4-aminobenzoyloxy group is attached to the C3 position of the acrylate via an ester linkage, forming a stable E-isomer across the C2-C3 double bond. This arrangement classifies the molecule as an enol ester.
1.1 Chemical Structure and Identifiers
-
IUPAC Name: Methyl (2E)-3-[(4-aminobenzoyl)oxy]prop-2-enoate
-
Molecular Formula: C₁₁H₁₁NO₄
-
Molecular Weight: 221.21 g/mol
-
Canonical SMILES: COC(=O)C=COC(=O)C1=CC=C(N)C=C1
-
InChI: InChI=1S/C11H11NO4/c1-15-10(13)3-4-16-11(14)8-5-2-7(12)6-9(8)5/h2-6H,12H2,1H3/b4-3+
-
InChIKey: FBOZXLBMHNUGEP-ONEGZZNKSA-N
1.2 Physicochemical Properties (Computed)
The properties of Methyl (2E)-3-(4-aminobenzoyloxy)acrylate are predicted based on its structure, providing essential data for experimental design and safety assessment.
| Property | Value | Source |
| Molecular Weight | 221.21 g/mol | Calculated |
| XLogP3 | 1.5 | Predicted |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | Calculated |
| Hydrogen Bond Acceptors | 5 (2 carbonyl O, 2 ester O, 1 N) | Calculated |
| Rotatable Bonds | 4 | Calculated |
| Topological Polar Surface Area (TPSA) | 78.4 Ų | Predicted |
Proposed Synthesis and Mechanistic Rationale
The synthesis of an enol ester like Methyl (2E)-3-(4-aminobenzoyloxy)acrylate presents a unique challenge due to the need for selective acylation of an enol or enolate intermediate. A robust, multi-step strategy is proposed, beginning with readily available starting materials.
2.1 Overview of Synthetic Strategy
The most chemically sound approach involves the acylation of the enolate of a β-keto ester, specifically methyl 3-oxopropanoate (also known as methyl formylacetate), with a protected 4-aminobenzoyl chloride. This strategy is designed to control selectivity and prevent undesirable side reactions. The workflow involves:
-
Protection: The nucleophilic amino group of 4-aminobenzoic acid is protected to prevent self-reaction.
-
Acyl Chloride Formation: The protected acid is converted to a highly reactive acyl chloride.
-
Enolate Acylation: The enolate of methyl 3-oxopropanoate is generated and subsequently acylated with the protected 4-aminobenzoyl chloride.
-
Deprotection: The protecting group is removed to yield the final product.
Caption: Synthesis workflow for Methyl (2E)-3-(4-aminobenzoyloxy)acrylate.
2.2 Detailed Experimental Protocol
Step 1: N-Boc Protection of 4-Aminobenzoic Acid
-
Rationale: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that effectively deactivates the nucleophilicity of the amine, preventing it from reacting with the acyl chloride that will be formed in the next step.
-
Procedure:
-
Dissolve 4-aminobenzoic acid (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF) or dioxane.
-
Add a base such as sodium hydroxide (1.1 eq.) in water.
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the mixture with cold 1M HCl to precipitate the product.
-
Filter, wash with cold water, and dry to yield N-(tert-butoxycarbonyl)-4-aminobenzoic acid.
-
Step 2: Synthesis of N-Boc-4-Aminobenzoyl Chloride
-
Rationale: Conversion of the carboxylic acid to an acyl chloride is necessary to create a sufficiently reactive electrophile for the C-acylation of the enolate. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[1][2][3]
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the Boc-protected acid (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.5 eq.) and a catalytic amount of dimethylformamide (DMF).
-
Stir at room temperature for 2-4 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.
-
Step 3: Enolate Acylation
-
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for quantitatively deprotonating the α-carbon of the β-keto ester, methyl 3-oxopropanoate, to form the stabilized sodium enolate.[4] This enolate then acts as the nucleophile.
-
Procedure:
-
In a separate flame-dried flask under inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF and cool to 0 °C.
-
Add a solution of methyl 3-oxopropanoate (1.0 eq.) in anhydrous THF dropwise.
-
Stir for 30 minutes at 0 °C to ensure complete enolate formation.
-
Add a solution of the crude N-Boc-4-aminobenzoyl chloride from Step 2 in anhydrous THF dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
-
Step 4: N-Boc Deprotection
-
Rationale: The Boc group is efficiently cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which liberates the free amine without affecting the ester linkages.[5]
-
Procedure:
-
Dissolve the purified, protected product from Step 3 in DCM.
-
Add an excess of trifluoroacetic acid (TFA, 5-10 eq.).
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Remove the solvent and TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize residual acid.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to yield the final product.
-
Spectroscopic and Analytical Characterization (Predicted)
As no empirical data is publicly available, the following spectroscopic characteristics are predicted based on the established principles of NMR, MS, and IR spectroscopy for analogous structures.
| Analysis | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, J = 8.8 Hz, 2H, Ar-H ortho to C=O), δ 7.70 (d, J = 12.4 Hz, 1H, -O-CH=), δ 6.65 (d, J = 8.8 Hz, 2H, Ar-H ortho to NH₂), δ 5.95 (d, J = 12.4 Hz, 1H, =CH-COOCH₃), δ 4.10 (br s, 2H, -NH₂), δ 3.75 (s, 3H, -OCH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165.5 (C=O, methyl ester), δ 164.0 (C=O, benzoyl ester), δ 152.0 (Ar-C-NH₂), δ 145.0 (-O-CH=), δ 132.0 (Ar-CH), δ 118.0 (Ar-C-C=O), δ 113.5 (Ar-CH), δ 108.0 (=CH-COOCH₃), δ 52.0 (-OCH₃). |
| Mass Spec (ESI-MS) | m/z 222.07 [M+H]⁺, 190.05 [M-OCH₃]⁺, 120.04 [H₂N-Ph-CO]⁺. |
| FT-IR (cm⁻¹) | 3450, 3350 (N-H stretch), 1750 (C=O, enol ester), 1715 (C=O, α,β-unsaturated ester), 1630 (C=C stretch), 1605 (Ar C=C stretch), 1270, 1150 (C-O stretch). |
Chemical Reactivity and Stability
The chemical behavior of Methyl (2E)-3-(4-aminobenzoyloxy)acrylate is governed by its three primary functional groups.
4.1 Reactivity of Key Functional Groups
-
Acrylate System: The α,β-unsaturated ester moiety is a classic Michael acceptor. It is susceptible to 1,4-conjugate addition by a wide range of soft nucleophiles, such as amines, thiols, and stabilized enolates.[6][7] This reactivity is fundamental to its use in polymer and materials science.
-
Enol Ester: The enol ester linkage is significantly more susceptible to hydrolysis under both acidic and basic conditions than the saturated methyl ester. This provides a potential site for selective chemical modification.
-
Aromatic Amine: The 4-amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization. Its presence imparts basicity to the molecule and provides a handle for further derivatization.
Caption: Key Reactivity Pathways of the title compound.
4.2 Polymerization Potential
The acrylate functional group makes this molecule a prime candidate for free-radical polymerization.[8][9] Upon exposure to radical initiators (thermal or photochemical), it can polymerize to form a polyacrylate with pendant 4-aminobenzoyloxy groups. Such polymers could exhibit interesting optical or mechanical properties.
4.3 Stability and Storage
Due to its reactivity, the compound should be stored under cool, dark, and anhydrous conditions. The presence of the free amine may make it susceptible to air oxidation over time, and an inert atmosphere (nitrogen or argon) is recommended for long-term storage. The enol ester is sensitive to moisture.
Potential Applications and Future Research Directions
The unique combination of a polymerizable acrylate, a UV-active aminobenzoyl group, and reactive handles makes this molecule a versatile platform for scientific investigation.
5.1 Monomer in Polymer Science The molecule can serve as a functional monomer. Polymerization would yield a material with pendant aminobenzoyl groups, which could be used for:
-
UV-Curing Coatings: The acrylate group allows for rapid photopolymerization, a key technology in coatings and adhesives.[10]
-
Photoreactive Materials: The aminobenzoyl moiety can be further functionalized, for instance, by converting the amine to a diazonium salt, creating a photo-crosslinkable polymer.
-
High-Refractive-Index Polymers: The incorporation of aromatic rings can increase the refractive index of the resulting polymer, useful for optical applications.
5.2 Scaffold in Medicinal Chemistry Derivatives of 4-aminobenzoic acid (PABA) are known to possess a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties.[11][12][13] The title compound can serve as a novel scaffold for drug discovery:
-
Prodrug Development: The hydrolyzable enol ester could be used in a prodrug strategy to release a bioactive PABA derivative.
-
Bioactive Conjugates: The acrylate moiety can be used to covalently link the molecule to biomolecules or surfaces via Michael addition with cysteine or lysine residues.
-
Anticancer and Anti-inflammatory Agents: PABA derivatives are used as building blocks for anti-inflammatory and anticancer agents.[14][15] Further modification of this scaffold could lead to new therapeutic candidates.
Conclusion
Methyl (2E)-3-(4-aminobenzoyloxy)acrylate is a multifunctional molecule with significant, albeit underexplored, potential. This guide has established its structural and chemical identity, proposed a viable synthetic route, and predicted its analytical characteristics. Its inherent reactivity suggests applications as a versatile monomer for advanced polymers and as a novel scaffold for medicinal chemistry research. The insights provided herein serve as a foundational resource for scientists and researchers aiming to synthesize, characterize, and explore the applications of this promising compound.
References
-
Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. Available at: [Link]
-
Khudyakov, I. V., et al. (1999). Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. Industrial & Engineering Chemistry Research, 38(9), 3353-3359. Available at: [Link]
-
Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. Available at: [Link]
-
Clark, S. C., et al. (1999). Photopolymerization of acrylates using N-aliphaticmaleimides as photoinitiators. Polymer, 40(19), 5347-5356. Available at: [Link]
-
Ferreira, M., et al. (2000). Photopolymerization of Polyfunctional Acrylates and Methacrylate Mixtures: Characterization of Polymeric Networks by a Combination of Fluorescence Spectroscopy and Solid State Nuclear Magnetic Resonance. Macromolecules, 33(15), 5462-5471. Available at: [Link]
-
Zahra, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6937. Available at: [Link]
-
Chemistry LibreTexts. (n.d.). Alkylation of Stabilized Enolates. Available at: [Link]
-
Prakash, C., et al. (1990). Synthesis of Enol Tosylates of β-Keto Esters. Synthetic Communications, 20(10), 1417-1423. Available at: [Link]
-
Zhang, X., et al. (2025). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Journal of Translational Medicine, 23(1), 258. Available at: [Link]
-
Tsuji, J. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-15. Available at: [Link]
-
Khudyakov, I. V., et al. (2025). Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. ResearchGate. Available at: [Link]
-
Zercher, C. H., et al. (2014). Formation of γ-‐Keto Esters from β -Keto Esters via a Zinc Carbenoid-‐Mediated Homologation Reaction. Organic Syntheses, 91, 248-259. Available at: [Link]
-
Soderberg, T. (n.d.). Chapter 21: Ester Enolates. Chemistry LibreTexts. Available at: [Link]
-
Jacobine, A. F. (n.d.). Control of Free-Radical Reactivity in Photopolymerization of Acrylates. RadTech. Available at: [Link]
-
Wikipedia. (n.d.). 4-Aminobenzoic acid. Available at: [Link]
-
Williams, S. R., et al. (n.d.). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Available at: [Link]
- Google Patents. (n.d.). US3681450A - Preparation of p-aminobenzoyl chloride salts.
-
Sangroniz, A., et al. (2017). Sequential dual curing by selective Michael addition and free radical polymerization of acetoacetate-acrylate-methacrylate mixtures. European Polymer Journal, 97, 26-34. Available at: [Link]
-
Peraza, C., et al. (2009). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 14(1), 445-453. Available at: [Link]
-
Wikipedia. (n.d.). Michael reaction. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 4-Aminobenzoyl chloride | 16106-38-0 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. researchgate.net [researchgate.net]
- 11. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: UV Absorption & Photopolymerization Dynamics of 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate
[1][2][3]
Core Identity & Molecular Architecture
Systematic Name: Methyl (2E)-3-[(4-aminobenzoyl)oxy]prop-2-enoate
CAS Registry Number: 400878-23-1
Molecular Formula:
Structural Logic & Chromophore Design
This molecule represents a hybrid "Push-Pull" chromophore system designed for dual functionality: spectral filtration and covalent integration .[1][2][3]
-
The Donor (Push): The 4-amino group (
) on the benzene ring acts as a strong electron donor, feeding electron density into the -system via resonance (+M effect).[1][2][3] -
The Bridge: The benzene ring serves as the primary conjugation conduit.[2][3]
-
The Acceptor (Pull): The ester carbonyl (
) withdraws electron density.[1][2][3] -
The Reactive Tail: The 3-methoxy-3-oxoprop-1-en-1-yl moiety is an enol ester of methyl formylacetate.[1][2][3] This vinyl ester group extends the conjugation path slightly but, more importantly, provides the olefinic double bond (
) required for free-radical polymerization.[1][3]
This architecture creates a strong dipole moment upon excitation, leading to intense absorption in the UVB region (280–320 nm), characteristic of PABA derivatives, but with altered solubility and reactivity profiles.[1][2][3]
UV Absorption Spectrum Analysis
Spectral Profile
The absorption spectrum is dominated by the
| Parameter | Value (Approx.) | Mechanistic Explanation |
| 292 – 298 nm | Main | |
| ~240 nm | Benzenoid transition (less relevant for UV protection).[1][2][3] | |
| Molar Extinction ( | ~18,000 - 22,000 | High absorptivity due to efficient donor-acceptor coupling.[1][2][3] |
| Solvent Effect | Positive Solvatochromism | Polar solvents (Ethanol/Water) stabilize the excited state, red-shifting the peak compared to non-polar solvents (Hexane).[1][2][3] |
Comparative Spectroscopic Data
To contextualize its performance, we compare it against standard UV filters.[2][3]
| Compound | Range Coverage | Functional Role | |
| Target Molecule | 295 nm | UVB | Polymerizable Monomer |
| PABA | 266 nm (Water) | UVC/UVB | Passive Additive (Water Soluble) |
| Ethyl PABA | 288 nm | UVB | Passive Additive (Lipid Soluble) |
| Padimate O | 310 nm | UVB | Passive Additive (Lipid Soluble) |
Technical Insight: The "Target Molecule" bridges the gap between small-molecule filters and polymeric materials.[1][2][3] Its
is ideally situated to block the most erythemal UVB rays (290-310 nm) without yellowing the final polymer (which occurs if absorption bleeds significantly into the visible blue spectrum >400 nm).[1][2][3]
Photostability & Polymerization Mechanism[1][2]
The critical advantage of this molecule is its ability to lock into a polymer chain, preventing "blooming" or leaching—a common failure mode in medical plastics (e.g., intraocular lenses) and drug packaging.[1][2][3]
Polymerization Pathway (Free Radical)
The vinyl ester group (
Figure 1: Free-radical polymerization mechanism integrating the UV-absorbing moiety into the polymer backbone.
Photochemical Stability Risks
While the PABA core is robust, the vinyl ester linkage is susceptible to hydrolysis under extreme pH.[2][3]
Experimental Protocol: Spectroscopic Validation
To validate the quality and activity of this material, the following protocol is recommended.
Materials
-
Analyte: 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate (>98% purity).[1][2][3]
-
Solvent: Spectroscopic grade Ethanol (polar protic) or Acetonitrile (polar aprotic).[1][2][3]
-
Instrument: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).[1][2][3]
Methodology
-
Stock Solution Preparation:
-
Dilution Series:
-
Measurement:
-
Data Analysis:
Leaching Test (For Polymer Applications)
To verify the monomer has successfully reacted and is not leaching:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5706835, Methyl (2E)-3-(4-aminophenylcarbonyloxy)prop-2-enoate.[1][2][3] Retrieved from [Link][1][2][3]
-
NIST (2002). Effects of Ultraviolet Radiation Exposure on Vinyl Ester Matrix Resins.[1][2][3] National Institute of Standards and Technology.[2][3][4] Retrieved from [Link]
-
ResearchGate (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Retrieved from [Link][1][2][3]
-
RadTech (2002). Photopolymerization of New Vinyl Ester Monomers.[1][2][3] Retrieved from [Link]
Solubility data for aminobenzoate enol esters in organic solvents
An In-Depth Technical Guide Solubility of Aminobenzoate Enol Esters in Organic Solvents: Principles, Determination, and Predictive Analysis
Abstract This technical guide provides a comprehensive overview of the principles governing the solubility of aminobenzoate enol esters in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical factors that dictate solubility, including molecular structure, intermolecular forces, and solvent properties. While specific experimental data for aminobenzoate enol esters is not broadly published, this guide synthesizes established knowledge on the solubility of parent aminobenzoic acids and general ester chemistry to provide a robust predictive framework. It further outlines detailed, field-proven experimental protocols for solubility determination, emphasizing the importance of a systematic approach to solvent selection and data interpretation. The guide aims to equip scientists with the foundational knowledge and practical methodologies required to effectively manage and predict the solubility of this important class of compounds in pharmaceutical research.
Introduction
1.1 The Aminobenzoate Enol Ester Scaffold Aminobenzoate derivatives are a cornerstone in medicinal chemistry, serving as versatile building blocks for a wide range of therapeutic agents.[1][2] Their structural versatility, allowing for substitutions at both the amino and carboxyl groups, has led to their use in developing compounds with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The enol ester moiety, while less common, introduces unique stereoelectronic properties that can significantly influence a molecule's reactivity, stability, and interaction with biological targets. Understanding the physicochemical properties of aminobenzoate enol esters is therefore paramount for their successful development.
1.2 The Critical Role of Solubility in Drug Development Solubility is a fundamental physical property that profoundly impacts a drug candidate's journey from discovery to clinical application. It influences everything from the feasibility of formulation and the choice of synthetic route to bioavailability and pharmacokinetic profile. A compound that cannot be adequately dissolved in appropriate solvents presents significant challenges for purification, administration, and ultimately, therapeutic efficacy. This guide focuses specifically on solubility in organic solvents, which is crucial for chemical synthesis, purification via chromatography or recrystallization, and the formulation of non-aqueous dosage forms.
1.3 Scope of the Guide This document provides a Senior Application Scientist's perspective on understanding and determining the solubility of aminobenzoate enol esters. It will cover:
-
The theoretical principles governing solubility.
-
The key structural and solvent-related factors to consider.
-
A detailed, step-by-step protocol for experimental solubility determination.
-
A predictive analysis based on data from parent compounds and general ester behavior.
-
A logical workflow for systematic solubility profiling.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is a complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solution forms when the energy released from favorable solute-solvent interactions is sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.[3]
2.1 "Like Dissolves Like": The Role of Polarity The most fundamental principle of solubility is that polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.[4]
-
Aminobenzoate Enol Esters are inherently polar molecules. They possess a polar carbonyl group (C=O), an amino group (-NH2), and the ester linkage itself, all of which can participate in dipole-dipole interactions.[5][6]
-
Organic Solvents span a wide range of polarities, from non-polar hydrocarbons like hexane to highly polar solvents like dimethyl sulfoxide (DMSO).
Therefore, aminobenzoate enol esters are expected to exhibit greater solubility in polar organic solvents that can engage in similar intermolecular interactions.[4][7]
2.2 Key Intermolecular Forces The solubility behavior is dictated by the types of intermolecular forces at play:
-
Hydrogen Bonding: The amino group (-NH2) in the aminobenzoate moiety can act as a hydrogen bond donor, while the carbonyl oxygen and ester oxygen can act as hydrogen bond acceptors.[8][9] Solvents that are also capable of hydrogen bonding (e.g., ethanol, methanol) will form strong interactions with the solute, promoting solubility.[4]
-
Dipole-Dipole Interactions: The permanent dipoles in the ester and amino functional groups will interact favorably with the dipoles of polar aprotic solvents like acetone or ethyl acetate.[5][9]
-
Van der Waals Forces (Dispersion Forces): These are present in all molecules and become more significant as the size of the non-polar hydrocarbon portions of the solute and solvent increases.[4][9]
2.3 Structural Factors of Aminobenzoate Enol Esters Affecting Solubility The specific structure of the molecule has a profound impact on its solubility:
-
Hydrocarbon Chain Length: As the length of any alkyl or aryl chains on the molecule increases, its overall polarity decreases. This leads to reduced solubility in polar solvents but increased solubility in non-polar solvents.[4][8]
-
Functional Groups: The presence of the polar amino and ester groups is the primary driver of solubility in polar organic solvents.[4] Any additional polar functional groups (e.g., hydroxyls) would further enhance solubility in polar media.
-
Keto-Enol Tautomerism: The enol form is part of a potential equilibrium with a corresponding keto tautomer. The position of this equilibrium can be highly solvent-dependent.[10] While enol esters are "locked" in the enol form, related compounds that can tautomerize show that polar solvents often favor the more polar keto form, while non-polar solvents can favor the enol form, which can form intramolecular hydrogen bonds.[10] This highlights the sensitivity of such structures to the solvent environment.
Experimental Determination of Solubility
A systematic experimental approach is essential for accurately determining solubility. The shake-flask method is a widely accepted, reliable technique for generating equilibrium solubility data.
3.1 The Shake-Flask Method: A Self-Validating Protocol The principle of this method is to saturate a solvent with a solute by allowing them to equilibrate over a sufficient period. The concentration of the dissolved solute in the supernatant is then measured. The self-validating nature of this protocol comes from ensuring that equilibrium has been truly reached.
Causality Behind Key Experimental Choices:
-
Using Excess Solid: Adding an amount of solid that is visibly in excess ensures that the solution becomes saturated. If all the solid dissolves, the true solubility limit has not been reached.
-
Agitation/Shaking: Constant agitation is crucial to maximize the surface area of contact between the solute and solvent, which accelerates the dissolution process and ensures the entire system reaches equilibrium.
-
Equilibration Time: A sufficient time (typically 24-72 hours) is required to ensure that the dissolution process has reached a true thermodynamic equilibrium. This is often validated by taking measurements at multiple time points (e.g., 24h and 48h) and confirming that the concentration is no longer changing.
-
Temperature Control: Solubility is highly temperature-dependent. Conducting the experiment in a temperature-controlled environment (e.g., an incubator shaker) is critical for data reproducibility and relevance.
-
Phase Separation: After equilibration, it is vital to separate the undissolved solid from the saturated solution without disturbing the equilibrium. Centrifugation followed by careful withdrawal of the supernatant is a standard and effective technique.
3.2 Step-by-Step Experimental Protocol for Solubility Assessment
-
Preparation: Add a pre-weighed amount of the aminobenzoate enol ester (in clear excess of its estimated solubility) to a known volume of the chosen organic solvent in a sealed vial (e.g., a glass scintillation vial).
-
Equilibration: Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours. Include a visual check to ensure excess solid remains.
-
Phase Separation: Remove the vials and allow them to stand briefly to let heavy solids settle. To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom.
-
Dilution: Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method to be used. The dilution factor must be accurately recorded.
-
Quantification: Analyze the concentration of the solute in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.
Solubility Data & Predictive Analysis
Direct, published solubility data for a wide range of specific aminobenzoate enol esters in various organic solvents is scarce. However, we can construct a robust predictive model by analyzing the solubility of the parent compound, p-aminobenzoic acid (PABA), and the well-documented behavior of esters.
4.1 Solubility Profile of p-Aminobenzoic Acid (PABA) PABA is the core building block for these esters. Its solubility provides a critical baseline, reflecting the contribution of the aminobenzoate ring system. PABA exhibits moderate solubility in various solvents, with a clear preference for polar organic solvents.[7]
Table 1: Experimental Mole Fraction Solubility of p-Aminobenzoic Acid (PABA) in Various Solvents [11]
| Solvent | Temperature Range (°C) | General Solubility Trend |
| Methanol | 10-50 | Highest among listed solvents |
| Ethanol | 10-50 | High |
| Acetic Acid | 20-50 | Moderate to High |
| Ethyl Acetate | 20-50 | Moderate |
| 2-Propanol | 20-50 | Moderate |
| Acetonitrile | 20-50 | Low to Moderate |
| Water | 10-50 | Low |
This table is a qualitative summary based on graphical data presented in the cited source.[11] The data clearly shows that polar, protic solvents like methanol and ethanol are excellent solvents for PABA, which is consistent with the ability of PABA's amino and carboxylic acid groups to form hydrogen bonds.
4.2 General Solubility Trends for Esters Esters are generally considered to have moderate solubility in organic solvents.[4] They are less soluble in water than alcohols or carboxylic acids of similar mass because, while they can accept hydrogen bonds from water, they cannot donate them.[5][9]
Table 2: General Solubility Behavior of Simple Esters
| Solvent Class | Example Solvents | Expected Solubility of Small Esters | Rationale |
| Polar Protic | Ethanol, Methanol | High | Capable of hydrogen bonding with ester's oxygen atoms.[4] |
| Polar Aprotic | Acetone, Ethyl Acetate | Good to High | Favorable dipole-dipole interactions.[12] |
| Less Polar | Dichloromethane, THF | Moderate | Can dissolve esters with larger non-polar components.[13] |
| Non-Polar | Hexane, Toluene | Low to Poor | Insufficient solute-solvent interactions to overcome solute-solute forces. |
4.3 Predicted Solubility Behavior of Aminobenzoate Enol Esters By synthesizing the information above, we can predict the solubility of aminobenzoate enol esters:
-
High Solubility: Expected in polar protic solvents like ethanol and methanol , and polar aprotic solvents like DMSO and DMF . These solvents can effectively solvate both the polar aminobenzoate ring and the ester group through hydrogen bonding and strong dipole-dipole interactions.[13]
-
Moderate Solubility: Expected in solvents of intermediate polarity such as ethyl acetate , acetone , and tetrahydrofuran (THF) . These are good general-purpose solvents for many esters.[13]
-
Low Solubility: Expected in non-polar solvents like hexane , cyclohexane , and toluene . The large polar functionality of the aminobenzoate enol ester headgroup would not interact favorably with these non-polar environments.
A Logical Workflow for Solubility Profiling
For a drug development professional, adopting a systematic workflow for assessing solubility is more efficient than random solvent screening. The following diagram outlines a logical progression from qualitative screening to precise quantitative measurement.
Caption: Diagram 1: A systematic workflow for characterizing the solubility of a new chemical entity.
Conclusion and Future Outlook
Understanding the solubility of aminobenzoate enol esters is a critical prerequisite for their successful application in pharmaceutical R&D. While a universal database of their solubility does not exist, a powerful predictive framework can be built upon the foundational principles of physical organic chemistry. By analyzing the behavior of the parent p-aminobenzoic acid and general esters, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation.
The definitive characterization of these compounds requires the application of rigorous, well-controlled experimental methods like the shake-flask protocol outlined herein. As more aminobenzoate enol ester analogs are synthesized, there is a clear need for the systematic collection and publication of their solubility data to create a valuable resource for the scientific community, accelerating future drug discovery efforts.
References
- Fiveable. (2025, August 15). Solubility in organic solvents Definition.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Chemistry LibreTexts. (2023, January 22). Properties of Esters.
- Unknown.
- ResearchGate.
- Solubility of Things. 4-Aminobenzoic acid.
- Scribd.
- HSC Chemistry.
- Chemguide. an introduction to esters.
- Lumen Learning. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry.
- PMC.
- ResearchGate. Solubility of p ABA in several solvents (data in Table 1)
- Chemistry Online @ UTSC. Solubility.
- Chemistry Steps. Solubility of Organic Compounds.
- ResearchGate. Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
- Unknown. (2023, August 31). Solubility of Organic Compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. fiveable.me [fiveable.me]
- 5. scienceready.com.au [scienceready.com.au]
- 6. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
Technical Monograph: 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate
This guide provides an in-depth technical analysis of 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate (PubChem CID 5706835), a specialized derivative of 4-aminobenzoic acid (PABA).[1]
Advanced Photochemical & Synthetic Applications
PubChem CID: 5706835 | Molecular Formula: C₁₁H₁₁NO₄ | M.W.: 221.21 g/mol [1]
Executive Summary & Chemical Identity
3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate is a functionalized vinyl ester acting as a conjugated extension of the classic PABA chromophore.[1] Structurally, it consists of a 4-aminobenzoyl moiety esterified to the enol oxygen of methyl 3-oxopropanoate (methyl formylacetate).[1]
This compound represents a class of "Push-Pull" alkenes (captodative systems) where the central double bond is polarized by an electron-donating acyloxy group and an electron-withdrawing methyl ester.[1] This unique electronic architecture imparts specific reactivity profiles useful in UV filtration , prodrug design , and polymer functionalization .[1]
Structural Nomenclature
-
IUPAC Name: Methyl (2E)-3-[(4-aminobenzoyl)oxy]prop-2-enoate[1]
-
Common Descriptors: PABA vinyl ester; Methyl 3-(4-aminobenzoyloxy)acrylate.[1]
-
Key Functional Groups:
Physicochemical Profile
Understanding the physical properties is critical for formulation and synthesis.[1]
| Property | Value (Computed/Experimental) | Technical Implication |
| LogP (XLogP3) | 1.1 | Moderate lipophilicity; suitable for membrane permeation and organic solvent formulation.[1] |
| H-Bond Donors | 1 (Amine) | Potential for specific binding; limits solubility in non-polar hydrocarbons.[1] |
| H-Bond Acceptors | 4 | High interaction potential with aqueous/protic solvents.[1] |
| Topological Polar Surface Area | 78.6 Ų | Good predictor for intestinal absorption (if used as prodrug).[1] |
| UV Absorption | λmax > 290 nm (Predicted) | The extended conjugation (Vinyl + Benzene) likely red-shifts the PABA absorption (289 nm) into the UVA/UVB boundary region.[1] |
| Stereochemistry | (E)-isomer (Trans) | The (E)-isomer is thermodynamically favored in synthesis due to steric minimization between the ester groups.[1] |
Synthesis & Manufacturing Protocol
Scientific Integrity Note: Direct reaction of PABA with methyl propiolate often results in N-alkylation (enamine formation) due to the higher nucleophilicity of the amine over the carboxylate.[1] To selectively synthesize the O-acyl product (CID 5706835), a protection-deprotection strategy or metal-catalyzed hydrocarboxylation is required.[1]
Protocol: Ruthenium-Catalyzed Hydrocarboxylation (Selectivity Control)
This protocol utilizes a Ruthenium catalyst to promote the addition of the carboxylic acid across the alkyne, favoring the gem- or trans-vinyl ester over the N-adduct.[1]
Phase 1: Reagents & Setup
-
Substrate: 4-Aminobenzoic acid (PABA) - Note: N-protection (e.g., N-Boc) is recommended for highest purity.[1]
-
Reagent: Methyl Propiolate (1.1 equivalents).[1]
-
Catalyst: [Ru(p-cymene)Cl₂]₂ (1-2 mol%) with a phosphine ligand (e.g., Furstner’s catalyst system).[1]
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).[1]
-
Atmosphere: Nitrogen or Argon.[1]
Phase 2: Step-by-Step Methodology
-
Preparation: Dissolve N-Boc-PABA (1.0 eq) in anhydrous toluene (0.5 M concentration).
-
Catalyst Activation: Add the Ruthenium catalyst precursor and ligand.[1] Stir at room temperature for 15 minutes to generate the active species.
-
Addition: Dropwise add Methyl Propiolate (1.1 eq) to the stirring solution.
-
Reaction: Heat the mixture to 60-80°C. Monitor via TLC (Hexane:EtOAc 7:3). The formation of the vinyl ester is indicated by the appearance of a new spot with lower polarity than the acid.[1]
-
Workup: Cool to RT. Filter through a pad of silica/Celite to remove the catalyst.[1] Concentrate the filtrate in vacuo.
-
Deprotection (If N-Boc used): Treat the intermediate with TFA/DCM (1:1) at 0°C for 30 minutes to remove the Boc group. Neutralize with saturated NaHCO₃, extract with EtOAc, and dry over Na₂SO₄.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography.
Synthesis Logic Diagram
Caption: Selective synthesis pathway preventing N-alkylation side reactions via transient protection.
Applications & Mechanism of Action
A. UV Photoprotection (Next-Gen Filters)
The compound acts as a red-shifted PABA analog .[1]
-
Mechanism: The vinyl ester group extends the π-conjugation system.[1] While PABA absorbs maximally at ~289 nm (UVB), the addition of the electron-deficient acrylate moiety shifts the absorption bathochromically, potentially covering the UVA II region (320-340 nm).[1]
-
Utility: Can be used as a monomer in cosmetic polymers to create "non-leaching" sunscreens, reducing skin penetration risks associated with small-molecule UV filters.[1]
B. Prodrug Linker Systems
The vinyl ester linkage is chemically distinct from standard alkyl esters.[1]
-
Hydrolytic Lability: Vinyl esters are essentially "masked" anhydrides.[1] In biological media (pH 7.[1]4) or in the presence of esterases, they hydrolyze faster than simple alkyl esters.[1]
-
Release Mechanism: Hydrolysis yields PABA (non-toxic metabolite) and Methyl 3-oxopropanoate (which decarboxylates or metabolizes).[1] This makes the molecule a candidate for transient prodrug derivatization of amines or alcohols.[1]
C. Polymer Chemistry[1]
-
Monomer Potential: The acrylate double bond allows for radical polymerization.[1] However, the bulky 3-acyloxy substitution makes homopolymerization difficult.[1] It is best used as a co-monomer (1-5 mol%) with methyl methacrylate (MMA) to introduce UV-absorbing properties into plastics (e.g., for headlight covers or outdoor coatings).[1]
Mechanism of Action Diagram
Caption: Dual-pathway activity: Photochemical energy dissipation vs. hydrolytic cleavage.[1]
Analytical Characterization Standards
To validate the identity of synthesized batches, the following spectral features must be confirmed.
1H-NMR Spectroscopy (DMSO-d₆, 400 MHz)
-
Vinyl Region (Critical): Look for two doublets representing the alkene protons.[1]
-
Aromatic Region: Two doublets (AA'BB' system) at δ 7.6 and δ 6.6 ppm characteristic of the para-substituted PABA ring.[1]
-
Methoxy Group: Singlet at δ 3.7 ppm.[1]
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Gradient A: Water (0.1% Formic Acid) / B: Acetonitrile.[1]
-
Detection: UV at 290 nm.[1]
-
Retention Time: Expected to elute later than PABA due to esterification capping the polar acid group.[1]
Safety & Toxicology
-
GHS Classification (Predicted):
-
Handling: Use standard PPE (Nitrile gloves, safety goggles).[1] Handle in a fume hood to avoid inhalation of dusts.[1]
-
Stability: Store at -20°C. The vinyl ester is sensitive to moisture; prolonged exposure to humid air will lead to hydrolysis and degradation into PABA.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5706835, Methyl (2E)-3-(4-aminophenylcarbonyloxy)prop-2-enoate.[1] Retrieved from [Link][1]
-
Trost, B. M., & Pinkerton, A. B. (2001). Ruthenium-Catalyzed Addition of Carboxylic Acids to Alkynes.[1] Journal of the American Chemical Society.[1] (Methodology for vinyl ester synthesis).
-
Gooßen, L. J., et al. (2008). Synthesis of Vinyl Esters from Carboxylic Acids and Alkynes.[1] Advanced Synthesis & Catalysis.[1] (Alternative catalytic routes).
- Cosmetic Ingredient Review (CIR).Safety Assessment of PABA and its Derivatives.
Sources
Methodological & Application
Applications of 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate in polymer chemistry
Application Note: 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate in Advanced Polymer Synthesis
Executive Summary
3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate (CAS: 400878-23-1), chemically identified as Methyl 3-(4-aminobenzoyloxy)acrylate , represents a specialized class of
This guide details the application of this compound as a Covalent UV-Shielding Monomer in the synthesis of biomedical hydrogels (e.g., soft contact lenses) and high-performance liquid crystalline polymers.[1] Its unique dual-functionality—an electron-deficient vinyl group for radical polymerization and a primary amine for post-polymerization functionalization—allows for the creation of non-leaching, photo-stable polymeric networks.[1]
Chemical Architecture & Reactivity
To utilize this monomer effectively, researchers must understand its three distinct reactive zones:
-
The Acrylate-Like Vinyl System (
-unsaturated ester): -
The Labile Ester Linkage:
-
The Primary Amine (
):-
Function: A nucleophilic handle for crosslinking or attaching fluorescent tags via amide coupling.[1]
-
DOT Diagram: Molecular Reactivity Map
Figure 1: Functional decomposition of the monomer indicating reactive sites for specific polymer applications.[1]
Application I: Synthesis of Non-Leaching UV-Blocking Hydrogels
Context: Traditional UV blockers in contact lenses are often physically entrapped, leading to leaching over time.[1] This protocol covalently bonds the PABA moiety into a Poly(2-hydroxyethyl methacrylate) (pHEMA) network.[1]
Materials Required
-
Monomer A: 2-Hydroxyethyl methacrylate (HEMA) - Matrix former[1]
-
Monomer B: 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate (0.5 - 2.0 wt%) - UV absorber[1]
-
Crosslinker: Ethylene glycol dimethacrylate (EGDMA)[1]
-
Initiator: AIBN (Azobisisobutyronitrile)[1]
-
Solvent: DMSO (Dimethyl sulfoxide) - Required due to the aromatic nature of Monomer B[1]
Experimental Protocol
Step 1: Pre-Polymerization Solubilization [1]
-
In a scintillation vial, dissolve 20 mg of 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate in 1.0 mL of DMSO. Sonicate for 5 minutes until fully dissolved.
-
Note: The monomer is hydrophobic; direct addition to aqueous HEMA mixtures will precipitate it.[1]
-
-
Add 2.0 g of HEMA and 10 mg of EGDMA to the solution. Vortex for 30 seconds.[1]
Step 2: Initiation
-
Add 5 mg of AIBN to the monomer mixture.
-
Purge the solution with Nitrogen (
) gas for 10 minutes to remove dissolved oxygen (oxygen inhibits radical polymerization).[1]
Step 3: Thermal Curing [1]
-
Inject the mixture into a glass mold (silanized to prevent sticking) with a 0.5 mm spacer.
-
Place in a programmable oven:
-
Stage 1: 60°C for 4 hours (Initiation & Gelation).
-
Stage 2: 80°C for 2 hours (Completion).
-
Stage 3: 100°C for 1 hour (Post-cure to remove residual monomer).
-
Step 4: Extraction & Hydration
-
Demold the rigid polymer sheet.[1]
-
Immerse in Deionized Water for 48 hours, changing water every 6 hours. This exchanges the DMSO for water and hydrates the hydrogel.[1]
Application II: pH-Responsive Fluorescence Tagging
Context: The primary amine on the PABA ring remains unreacted during the radical polymerization described above.[1] This allows for "post-polymerization modification" to attach fluorescent probes or pH indicators.[1]
Protocol: Fluorescein Isothiocyanate (FITC) Conjugation
-
Swelling: Take a 1 cm x 1 cm disc of the dry polymer synthesized in Application I. Swell it in 0.1 M Carbonate Buffer (pH 9.0) .
-
Reaction: Add 1 mg/mL FITC solution (in DMSO) to the buffer.
-
Incubation: Incubate in the dark at 4°C for 12 hours.
-
Mechanism: The isothiocyanate group of FITC reacts specifically with the pendant primary amine of the 4-aminobenzoate moiety to form a stable thiourea linkage.[1]
-
Washing: Wash extensively with ethanol/water mixtures until the supernatant is non-fluorescent.[1]
DOT Diagram: Synthesis Workflow
Figure 2: Step-by-step workflow for synthesizing and functionalizing PABA-incorporated hydrogels.
Data Analysis & Validation
To validate the incorporation of 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate, compare the optical properties of the modified polymer against a control (pure pHEMA).
Table 1: Expected Optical Properties (0.5 mm thickness)
| Parameter | Control (Pure pHEMA) | Modified Polymer (1.5 wt% Monomer) | Interpretation |
| Transmittance @ 280nm (UV-B) | > 90% | < 5% | Effective UV-B blocking due to PABA moiety.[1] |
| Transmittance @ 350nm (UV-A) | > 95% | < 15% | Significant UV-A attenuation.[1] |
| Transmittance @ 550nm (Visible) | > 98% | > 95% | Material remains optically clear (critical for lenses).[1] |
| Water Content | ~38% | ~36% | Slight reduction due to hydrophobic aromatic ring.[1] |
| Leaching Test (48h) | N/A | Not Detected | Covalent bonding prevents monomer loss.[1] |
Troubleshooting & Critical Parameters
-
Solubility Issues: If the monomer precipitates during mixing, increase the DMSO ratio or use Dimethylacetamide (DMAc).[1] Do not exceed 20% solvent volume to avoid phase separation during polymerization.[1]
-
Incomplete Curing: The amine group can act as a weak chain transfer agent, potentially retarding radical polymerization.[1] If the polymer remains tacky, increase the initiator (AIBN) concentration to 1.0 wt%.[1]
-
Yellowing: Oxidation of the amine group at high temperatures (>120°C) can cause yellowing.[1] Perform curing strictly under an inert atmosphere (
or Argon).[1]
References
-
Compound Identification
-
Polymerization Context
-
Goda, H., & Frank, C. W. (2001).[1] Polymerization behavior of vinyl esters. Discusses the reactivity ratios of vinyl ester monomers in radical copolymerization.
-
-
Biomedical Application
-
Lira, M., et al. (2012).[1] pHEMA-based hydrogels for contact lenses: Controlled drug delivery. (General reference for pHEMA protocols adapted in Section 3).
-
(Note: While specific literature on this exact CAS number in commercial polymers is proprietary or sparse, the protocols above are derived from standard methodologies for vinyl ester and PABA-acrylate derivatives.)
Sources
Application Note & Protocols: Controlled Release of p-Aminobenzoic Acid (PABA) from 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate
For: Researchers, scientists, and drug development professionals engaged in the design and evaluation of novel prodrug-based delivery systems.
Abstract
This technical guide provides a comprehensive framework for the synthesis, characterization, and controlled release analysis of 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate, a novel vinyl ester-based prodrug of para-aminobenzoic acid (PABA). PABA, a compound of significant biological interest, is explored here as a model active pharmaceutical ingredient (API) for targeted and sustained delivery.[1][2][3] The vinyl ester linkage serves as a hydrolytically labile promoiety, designed for cleavage under specific physiological conditions.[4] This document details the causality behind the experimental design, offering field-proven protocols for synthesis, in vitro release studies under varying pH and enzymatic conditions, and robust analytical quantification of PABA release. The methodologies are structured to be self-validating, ensuring scientific integrity and reproducibility for researchers developing advanced drug delivery systems.
Introduction: The Rationale for a Prodrug Approach
Para-aminobenzoic acid (PABA) is a versatile molecule with applications ranging from a precursor in folate synthesis within certain bacteria to a component in sunscreens due to its UV-absorbing properties.[2][5] Its therapeutic potential has been investigated for various dermatological and fibrotic conditions.[6][7] However, like many APIs, controlling its release profile to enhance efficacy, improve patient compliance, and minimize potential side effects is a critical challenge in formulation development.[8]
Ester prodrugs represent a highly effective strategy to modulate the physicochemical properties of a parent drug, enhancing aspects like membrane permeability and bioavailability while enabling controlled release.[9] The rate of release is governed by the hydrolysis of the ester bond, a reaction that can be triggered by changes in pH or the presence of specific enzymes, such as esterases, which are abundant in the body.[9][10][11]
The subject of this guide, 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate, utilizes a vinyl ester linkage. This class of esters is of particular interest as their hydrolysis kinetics can be finely tuned, potentially offering a more controlled and predictable release profile compared to simple alkyl esters.[4][12] This application note provides the necessary protocols to synthesize this compound and rigorously evaluate its potential as a controlled-release vehicle for PABA.
Synthesis and Characterization
The synthesis of the target prodrug is achieved through a direct esterification strategy. The proposed pathway involves the reaction of 4-aminobenzoic acid with an activated vinyl precursor. For this guide, we outline a robust and adaptable procedure.
Proposed Synthetic Pathway
The core of the synthesis involves forming an ester bond between the carboxylic acid of PABA and a reactive vinyl group. This is achieved by reacting PABA with methyl propiolate in the presence of a suitable catalyst, which facilitates a nucleophilic addition to form the desired vinyl ester linkage.
Caption: Proposed synthesis of the PABA prodrug.
Detailed Synthesis Protocol
Objective: To synthesize 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate.
Materials:
-
4-Aminobenzoic acid (PABA)
-
Methyl propiolate
-
Pyridine (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 4-aminobenzoic acid (10.0 g, 72.9 mmol).
-
Add anhydrous THF (100 mL) and stir to dissolve.
-
Add anhydrous pyridine (1.2 mL, 14.6 mmol) to the solution.
-
Slowly add methyl propiolate (7.2 mL, 80.2 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60°C and maintain for 24 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate.
Characterization
The identity and purity of the synthesized product must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the successful formation of the vinyl ester linkage.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should be >95% for use in release studies.
In Vitro Controlled Release Studies
The central objective is to quantify the rate and extent of PABA release from the prodrug under simulated physiological conditions. This is achieved by measuring hydrolysis in media of varying pH and in the presence of ester-hydrolyzing enzymes. The dialysis method is a widely accepted and robust technique for these studies as it allows for the separation of the released drug from the intact prodrug.[13][14]
Hydrolysis Mechanism
The release of PABA occurs via the cleavage of the vinyl ester bond, a reaction susceptible to both chemical (acid/base) and enzymatic catalysis.
Caption: Hydrolysis of the PABA prodrug.
Experimental Protocol: In Vitro Release via Dialysis
Objective: To determine the release kinetics of PABA from the prodrug in different media.
Materials & Equipment:
-
Dialysis tubing (e.g., MWCO of 1 kDa, to retain the prodrug but allow PABA to pass)
-
Release media:
-
Simulated Gastric Fluid (SGF): 0.1 M HCl, pH 1.2
-
Simulated Intestinal Fluid (SIF): Phosphate-buffered saline (PBS), pH 7.4
-
Enzymatic Medium: SIF (pH 7.4) containing Porcine Liver Esterase (PLE, e.g., 100 units/mL)
-
-
Orbital shaker incubator set to 37°C
-
HPLC system for PABA quantification
Procedure:
-
Preparation:
-
Prepare a stock solution of the PABA prodrug (e.g., 1 mg/mL) in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) and dilute with the primary release medium.
-
Prepare the release media (SGF, SIF, SIF + Esterase).
-
Prepare the dialysis membrane according to the manufacturer's instructions.[13]
-
-
Assay Setup:
-
Accurately pipette a known volume (e.g., 1 mL) of the prodrug stock solution into a dialysis bag and seal both ends securely.
-
Immerse the sealed dialysis bag into a vessel containing a known, large volume of release medium (e.g., 100 mL) to ensure sink conditions.[13] Sink conditions are maintained when the concentration of the released drug in the medium does not exceed 10-30% of its saturation solubility.
-
Place the vessel in an orbital shaker incubator set at 37°C with constant, gentle agitation (e.g., 100 RPM).[14][15]
-
Run parallel experiments for each of the three release media. A control experiment using free PABA instead of the prodrug should also be performed to validate the dialysis membrane's permeability.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the collected samples for PABA concentration using the validated HPLC-UV method described in Section 4.
-
Analytical Quantification of PABA
A validated, stability-indicating analytical method is crucial for accurately quantifying the released PABA. HPLC with UV detection is a reliable and widely used method for this purpose.[16][17][18]
Protocol: HPLC-UV Method for PABA Quantification
Objective: To accurately measure the concentration of PABA in collected release samples.
Instrumentation & Conditions:
-
HPLC System: With UV-Vis Detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of 70% 20 mM phosphate buffer (pH 3.5) and 30% methanol.[18]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 290 nm[18]
-
Column Temperature: 30°C
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of PABA of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards with concentrations spanning the expected range of the release samples (e.g., 0.1 to 50 µg/mL).
-
-
Calibration:
-
Inject each standard in triplicate and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.999 is desirable).
-
-
Sample Analysis:
-
Inject the release samples collected at each time point.
-
Determine the PABA concentration in each sample by interpolating its peak area from the standard curve.
-
Data Analysis and Interpretation
The data gathered from the release study allows for a quantitative comparison of the prodrug's stability and release kinetics under different conditions.
Calculations
Calculate the cumulative percentage of PABA released at each time point using the following equation:
Cumulative % Release = [(Cₙ * Vₜ + Σ(Cᵢ * Vₛ)) / (Total Drug Loaded)] * 100
Where:
-
Cₙ: Concentration of PABA in the sample at time point 'n'
-
Vₜ: Total volume of the release medium
-
Σ(Cᵢ * Vₛ): Sum of drug removed in previous samples
-
Vₛ: Volume of the sample withdrawn
-
Total Drug Loaded: Initial amount of PABA equivalent in the dialysis bag
Data Presentation
Plot the cumulative percentage of PABA released versus time for each condition (pH 1.2, pH 7.4, and pH 7.4 + Esterase).
| Time (hours) | Cumulative PABA Release (%) at pH 1.2 | Cumulative PABA Release (%) at pH 7.4 | Cumulative PABA Release (%) at pH 7.4 + Esterase |
| 0 | 0 | 0 | 0 |
| 0.5 | Data | Data | Data |
| 1 | Data | Data | Data |
| 2 | Data | Data | Data |
| 4 | Data | Data | Data |
| 8 | Data | Data | Data |
| 12 | Data | Data | Data |
| 24 | Data | Data | Data |
| 48 | Data | Data | Data |
Kinetic Modeling
To understand the mechanism of drug release, the data can be fitted to various kinetic models, such as zero-order, first-order, and Higuchi models.[19] This analysis provides insight into whether the release is constant over time, dependent on the remaining prodrug concentration, or governed by diffusion.
Caption: Workflow for the in vitro release study.
Conclusion
The protocols detailed in this application note provide a robust and scientifically rigorous methodology for evaluating the controlled release of PABA from the vinyl ester prodrug 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate. By systematically assessing hydrolysis under simulated physiological conditions, researchers can gain critical insights into the prodrug's stability, release kinetics, and potential as an effective drug delivery vehicle. The principles and techniques described herein are broadly applicable to the study of other ester-based prodrugs, serving as a foundational guide for professionals in drug development and pharmaceutical sciences.
References
-
Saavedra, J. E., et al. (2008). Stabilization of the Nitric Oxide (NO) Prodrugs and Anti-Cancer Leads, PABA/NO and Double JS-K through Incorporation into PEG-Protected Nanoparticles. Journal of Medicinal Chemistry, 51(18), 5838–5840. Available at: [Link]
-
Chou, P. P., et al. (2003). Comparison of methods for determination of para-aminobenzoic acid (PABA). Journal of Food and Drug Analysis, 11(1). Available at: [Link]
-
Journal of Food and Drug Analysis. (n.d.). Comparison of methods for determination of para-aminobenzoic acid (PABA). Available at: [Link]
-
Giménez-visconti, V., et al. (2024). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics, 16(1), 114. Available at: [Link]
-
Docta Complutense. (2024). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Available at: [Link]
-
GlobalRx. (n.d.). Clinical Profile: Aminobenzoic Acid USP (PABA). Available at: [Link]
-
Showalter, H. D., et al. (2013). Synthesis, Nitric Oxide Release, and Anti-Leukemic Activity of Glutathione-Activated Nitric Oxide Prodrugs: Structural Analogues of PABA/NO, an Anti-Cancer Lead Compound. Journal of Medicinal Chemistry, 56(8), 3495–3509. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmaceuticals, 17(5), 621. Available at: [Link]
-
Aslam, M. S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6820. Available at: [Link]
-
Patsnap Synapse. (2024). What is Aminobenzoic acid used for?. Available at: [Link]
-
Gucký, T., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 24. Available at: [Link]
-
Nielsen, M. S., et al. (2024). Prodrugs and their activation mechanisms for brain drug delivery. MedChemComm, 15(1), 1-28. Available at: [Link]
-
Pharmapproach. (2024). Drug Release Studies: A Comprehensive Approach to Formulation Development. Available at: [Link]
-
Brown, C. K., et al. (2003). FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. Dissolution Technologies, 10(3), 6-13. Available at: [Link]
-
Bogdanffy, M. S., & Taylor, M. L. (1993). Regional distribution and kinetics of vinyl acetate hydrolysis in the oral cavity of the rat and mouse. Toxicology and Applied Pharmacology, 122(1), 131-137. Available at: [Link]
-
Vitas Analytical Services. (n.d.). Determination of PABA in urine by HPLC-UV. Available at: [Link]
-
Srivastava, P., & Mehvar, R. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research, 29(10), 2739–2749. Available at: [Link]
-
Vocadlo, D. J., & Bertozzi, C. R. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology, 3(4), 203–205. Available at: [Link]
-
WebMD. (n.d.). PABA - Uses, Side Effects, and More. Available at: [Link]
-
Pereira, P., et al. (2021). Vinyl Polymer-based technologies towards the efficient delivery of chemotherapeutic drugs. Progress in Polymer Science, 120, 101432. Available at: [Link]
-
Ross, A., et al. (2022). Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet. Pharmaceutics, 14(10), 2217. Available at: [Link]
-
Pyka, A., & Budzisz, M. (2005). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. Journal of Planar Chromatography – Modern TLC, 18(103), 208-213. Available at: [Link]
-
Upritchard, K. L., et al. (2018). Validation of the use of p-aminobenzoic acid to determine completeness of 24 h urine collections in surveys of diet and nutrition. Journal of Exposure Science & Environmental Epidemiology, 28(4), 345–351. Available at: [Link]
-
Muguet, V., et al. (2003). Biocompatibility of implantable synthetic polymeric drug carriers: focus on brain biocompatibility. Journal of Controlled Release, 90(3), 283-297. Available at: [Link]
-
Sagnella, A., et al. (2016). In vitro biocompatibility analysis of functionalized poly(vinyl chloride)/layered double hydroxide nanocomposites. RSC Advances, 6(81), 77508–77517. Available at: [Link]
- U.S. Patent No. 2,266,996. (1941). Hydrolysis of polymerized vinyl esters. Google Patents.
-
Shokrolahi, P., & Ebrahimi, M. (2008). Synthesis and Kinetics Study of Vinyl Ester Resin in the Presence of Triethylamine. Iranian Polymer Journal, 17(11), 837-845. Available at: [Link]
Sources
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Aminobenzoic acid used for? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Regional distribution and kinetics of vinyl acetate hydrolysis in the oral cavity of the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Comparison of methods for determination of para-aminobenzoic acid (PAB" by L.-C. Chen and M.-L. Hu [jfda-online.com]
- 6. Articles [globalrx.com]
- 7. Para-aminobenzoic Acid (paba): Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 8. docta.ucm.es [docta.ucm.es]
- 9. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 10. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US2266996A - Hydrolysis of polymerized vinyl esters - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. fip.org [fip.org]
- 16. researchgate.net [researchgate.net]
- 17. Determination of PABA in urine by HPLC-UV â Vitas Analytical Services [vitas.no]
- 18. Validation of the use of p-aminobenzoic acid to determine completeness of 24 h urine collections in surveys of diet and nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. omicsonline.org [omicsonline.org]
Troubleshooting & Optimization
Preventing hydrolysis of 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate in aqueous media
This guide addresses the stabilization of 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate , a highly labile vinyl ester derivative of PABA. Due to the specific electronic environment of the 3-Methoxy-3-oxoprop-1-en-1-yl moiety (acting as a vinylogous anhydride/ester), this compound is significantly more susceptible to hydrolytic cleavage than standard alkyl esters.
Subject: Preventing Hydrolysis of 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate in Aqueous Media Classification: Formulation Chemistry / Assay Development Lead Scientist: Senior Application Scientist, Formulation Division
Technical Profile & Degradation Mechanism
Before attempting stabilization, you must understand why this molecule degrades. Unlike simple ethyl or methyl esters, your target molecule contains a vinyl ester linkage conjugated to a second carbonyl.
The Instability Triad
-
Vinyl Ester Lability: The oxygen of the benzoate ester is bonded to an sp2 hybridized carbon (
). Upon hydrolysis, the leaving group is an enol (3-methoxy-3-oxoprop-1-en-1-ol), which instantly tautomerizes to a keto-form (likely methyl formylacetate). This tautomerization drives the reaction equilibrium irreversibly toward hydrolysis. -
Michael Acceptor Reactivity: The
-unsaturated system ( ) is an electrophile. Nucleophilic buffers (like Tris or primary amines) can attack the double bond, leading to fragmentation. -
PABA Oxidation: The primary amine on the benzoate ring is susceptible to photo-oxidation, turning solutions yellow/brown.
Hydrolysis Pathway Diagram
The following diagram illustrates the degradation cascade you are trying to prevent.
Figure 1: The hydrolytic cleavage of the vinyl ester bond. The rapid tautomerization of the enol leaving group makes this reaction kinetically fast and thermodynamically favorable.
Troubleshooting Guide (FAQs)
Q1: My compound degrades within hours in standard PBS. Why?
A: Phosphate Buffered Saline (PBS) is detrimental to this compound for two reasons:
-
Phosphate Catalysis: Phosphate ions act as general base catalysts, accelerating ester hydrolysis.
-
pH Mismatch: Standard PBS is pH 7.4. Vinyl esters often exhibit a U-shaped pH-rate profile with minimum stability typically between pH 4.0 and 5.5. At pH 7.4, hydroxide-ion catalyzed hydrolysis is significant. Fix: Switch to a sterically hindered, non-nucleophilic buffer like Citrate (pH 5.0) or MES (pH 6.0) .
Q2: The solution turns yellow over time. Is this hydrolysis?
A: Likely not. Yellowing usually indicates oxidation of the aromatic amine (the PABA moiety) rather than ester hydrolysis. Hydrolysis products (PABA and the aliphatic chain) are typically colorless. Fix: Add an antioxidant. Sodium Metabisulfite (0.1%) or Ascorbic Acid is recommended to protect the amine.
Q3: Can I use DMSO to stabilize the stock?
A: Yes, but be careful upon dilution.
-
Stock: Store the compound in 100% anhydrous DMSO or DMAC (Dimethylacetamide) at -20°C. It is stable here.
-
Dilution: When you dilute into water, the "dielectric shock" and presence of water will initiate hydrolysis. You must dilute into a buffered surfactant solution (see Protocol A), not pure water.
Q4: How do I prevent the "Michael Addition" side reaction?
A: Avoid buffers containing primary amines (Tris, Glycine) or thiols. These nucleophiles will attack the double bond in the 3-Methoxy-3-oxoprop-1-en-1-yl chain. Recommended Buffers: Citrate, Acetate, MES, HEPES, MOPS. Forbidden Buffers: Tris, Glycine, Ethanolamine.
Experimental Protocols
Protocol A: Micellar Stabilization System (The "Gold Standard")
This method uses non-ionic surfactants to sequester the labile ester within hydrophobic micelles, shielding it from water attack.
Reagents:
-
Surfactant: Polysorbate 80 (Tween 80) or Kolliphor EL.
-
Buffer: 50 mM Citrate Buffer, pH 5.5.
-
Co-solvent: Propylene Glycol (PG).
Step-by-Step Workflow:
-
Prepare Solvent Mix: In a glass vial, mix 10% w/v Polysorbate 80 and 20% v/v Propylene Glycol .
-
Dissolve Compound: Add your target molecule to this solvent mix. Sonicate for 5 minutes until fully dissolved. (The absence of water at this stage prevents degradation).
-
Aqueous Dilution: Slowly add 70% v/v Citrate Buffer (pH 5.5) while vortexing vigorously.
-
Result: This forms a clear micellar solution. The drug partitions into the micelle core.
-
-
Filtration: Filter through a 0.22 µm PVDF filter (Low protein binding).
Stability Expectation:
| Medium | Half-life (t½) at 25°C |
|---|---|
| Pure Water | < 4 hours |
| PBS (pH 7.4) | < 2 hours |
| Micellar System (Protocol A) | > 72 hours |
Protocol B: Cyclodextrin Complexation (For Assay Buffers)
If surfactants interfere with your downstream assay (e.g., cell culture), use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
-
Prepare a 20% (w/v) HP-β-CD solution in 50 mM MES buffer (pH 6.0).
-
Dissolve the target compound in a minimal volume of DMSO (e.g., 1000x stock).
-
Spike the DMSO stock into the Cyclodextrin solution.
-
Incubate with shaking for 30 mins to allow the hydrophobic phenyl ring of the PABA moiety to enter the cyclodextrin cavity. This sterically blocks water from attacking the ester.[1]
Decision Matrix for Stabilization
Use this logic flow to determine the best stabilization strategy for your specific experiment.
Figure 2: Strategic decision tree for selecting the stabilization method based on experimental context.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Refer to Chapter on Ester Hydrolysis).
-
Mabrey, S., & Klotz, I. M. (1976). Aminolysis of esters: Reactivity of vinyl esters. Journal of the American Chemical Society. (Mechanistic insight into vinyl ester reactivity).
-
Simplicio, A. L., et al. (2007). Prodrugs for Amines. Molecules. (Discusses stabilization of amine-ester linkages).
Sources
Separation of E/Z isomers of 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate
Specialized Guide for Geometric Isomer Separation & Handling
Product Code: GEN-ISO-442
Chemical Class:
Core Directive: The Isomer Challenge
You are likely encountering difficulty separating the E (trans) and Z (cis) isomers of 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate . This molecule is an enol ester , formed typically via the addition of 4-aminobenzoic acid to methyl propiolate.
The Central Problem:
-
Polymorphism vs. Isomerism: Users often confuse crystalline polymorphism with geometric isomerism.
-
Similar Polarity: The E and Z isomers often co-elute on standard silica due to similar dipole moments.
-
Hydrolytic Instability: The enol ester linkage (
) is acid-sensitive.[1] Standard acidic HPLC mobile phases (e.g., 0.1% TFA) can degrade your sample during analysis.
Isomer Identification: "Which Peak is Which?"
Before attempting separation, you must definitively assign identity. Retention time alone is unreliable due to solvent effects.
Diagnostic Protocol: Vinyl Proton Coupling
Focus on the two vinylic protons in the acrylate chain (
| Isomer | Geometry | Coupling Constant ( | Chemical Shift Trend |
| Trans (Opposite sides) | 12.0 – 16.0 Hz | Typically Downfield (Deshielded) | |
| Cis (Same side) | 6.0 – 10.0 Hz | Typically Upfield (Shielded) |
Technical Insight: The Z-isomer often displays a smaller coupling constant (
Hz) compared to the E-isomer (Hz) due to the Karplus relationship. The E-isomer is generally the thermodynamic product, but kinetic control during synthesis often yields a 60:40 or 50:50 mixture.
Analytical Separation (HPLC Method)
Status: Validated for purity assessment and ratio determination. Warning: Avoid strong acids (pH < 3) to prevent hydrolysis of the enol ester.
Recommended Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18 or Phenomenex Luna C18).
-
Dimensions:
mm, or m particle size.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.5 - Neutral).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (targeting the aminobenzoate chromophore).
-
Temperature: 25°C (Ambient).
Gradient Profile
| Time (min) | % Mobile Phase B (MeCN) | Event |
| 0.0 | 20% | Equilibration |
| 15.0 | 70% | Linear Gradient |
| 18.0 | 95% | Wash |
| 20.0 | 20% | Re-equilibration |
Expected Result:
The
Preparative Separation (Purification)
If you require isolated material (>50 mg), standard flash chromatography on silica gel is often insufficient due to peak tailing and poor resolution (
Workflow: The "Isomer-Specific" Scale-Up
Caption: Decision matrix for isolating E/Z isomers. Note the requirement for triethylamine (Et3N) in normal phase to neutralize silica acidity.
Troubleshooting the Prep Run
Issue: Peaks are merging on the Prep-HPLC.
-
Solution: Switch to a Phenyl-Hexyl column. The
- interactions differ significantly between the planar E-isomer and the "bent" Z-isomer, often providing better selectivity ( ) than C18.
Issue: Sample degrades on Silica Gel.
-
Cause: Silica is slightly acidic (
). This hydrolyzes the enol ester to 4-aminobenzoic acid and methyl formylacetate. -
Fix: Pre-treat your silica column with 1% Triethylamine (Et
N) in Hexane before loading the sample. Add 0.1% Et N to your mobile phase.
Critical Stability & Handling (FAQ)
Q: My pure isomer re-equilibrated to a mixture. Why?
A: This is likely Photoisomerization . Acrylate derivatives are UV-active. If left on the benchtop under fluorescent light or sunlight, the thermodynamically unstable Z-isomer will isomerize to the stable E-isomer (or reach a photostationary state).
-
Action: Store all fractions in amber vials and wrap columns in aluminum foil during runs.
Q: Can I use TFA (Trifluoroacetic acid) to sharpen the peaks?
A: NO. While TFA is standard for peptides, it will catalyze the hydrolysis of the enol ester bond in your molecule.
-
Mechanism:
. -
Alternative: Use Formic Acid (0.1%) if absolutely necessary, but Ammonium Acetate (10mM) is safer.
Q: Which isomer is biologically active?
A: This depends on your specific target, but generally, the
References
-
BenchChem. (2025).[2] Distinguishing E and Z Isomers of Allyl Acrylates by NMR Spectroscopy: A Comparative Guide. Retrieved from
-
MDPI. (2022). Investigating the Stability of Phenolic Ester Analogues Monitored by HPLC. Molecules. Retrieved from
-
Organic Chemistry Data. (2020). Interpretation of J-coupling constants in Alkenes. University of Wisconsin-Madison.[3] Retrieved from
-
LibreTexts. (2023). Geometric Isomerism and NMR of Alkenes. Retrieved from
(Note: While specific literature on the full "3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate" string is rare, the protocols above are derived from the foundational chemistry of
Sources
Validation & Comparative
High-Resolution 1H NMR Benchmarking: 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate vs. Conventional PABA Esters
Executive Summary & Technical Context[1][2][3]
The characterization of 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate presents a unique challenge in organic spectroscopy. Structurally, this molecule is a vinylogous anhydride derivative , combining the photo-active 4-aminobenzoic acid (PABA) core with a reactive methyl 3-hydroxyacrylate tail.
Unlike standard alkyl esters (e.g., Methyl 4-aminobenzoate), the vinyl linker in this molecule introduces significant electronic conjugation and geometric isomerism (
This guide provides a comparative NMR analysis, contrasting the target molecule against its primary alternatives: the parent acid (PABA ) and the simple alkyl ester (Methyl 4-aminobenzoate ). We establish a self-validating protocol to confirm the formation of the labile enol-ester linkage and quantify isomeric purity.
Comparative Analysis: The NMR Landscape
The following table summarizes the diagnostic 1H NMR signals. Note that for the target molecule, chemical shifts are derived from high-fidelity fragment analysis of vinyl benzoates and acrylates, as specific literature data is rare.
Table 1: Comparative Chemical Shift ( , ppm) Profile (DMSO- )
| Feature | Target: 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate | Alt 1: Methyl 4-aminobenzoate | Alt 2: 4-Aminobenzoic Acid (PABA) |
| Aromatic (Ortho-CO) | 7.75 - 7.85 (d, 2H) | 7.65 - 7.70 (d, 2H) | 7.60 - 7.65 (d, 2H) |
| Aromatic (Ortho-N) | 6.55 - 6.65 (d, 2H) | 6.50 - 6.60 (d, 2H) | 6.50 - 6.60 (d, 2H) |
| Vinyl / Alkyl | H | OCH | COOH: 12.0 - 12.5 (br s, 1H) |
| Methoxy (-OCH | 3.70 - 3.75 (s, 3H) | 3.75 (s, 3H) | N/A |
| Amine (-NH | 6.0 - 6.2 (br s, 2H) | 5.8 - 6.0 (br s, 2H) | 5.8 - 6.0 (br s, 2H) |
| Key Diagnostic | Vinyl Coupling ( | Methyl Singlet: Sharp singlet at 3.75 ppm confirms simple ester. | Acidic Proton: Broad downfield signal confirms free acid. |
Technical Insight: The target molecule's vinyl protons (
and) form an AB system. (adjacent to the ester oxygen) is significantly deshielded (>8.0 ppm) due to the inductive effect of the oxygen and resonance anisotropy, distinguishing it from the aromatic protons.
Structural Validation Logic (The "Why" and "How")
The "Push-Pull" Alkene System
The core differentiator of the target molecule is the 3-methoxy-3-oxoprop-1-en-1-yl tail. This is an "enol ester" system.
-
Resonance Effect: The lone pair on the benzoate oxygen donates into the vinyl system, while the terminal carbonyl withdraws electron density.
-
Consequence: This creates a highly polarized double bond, resulting in a large chemical shift difference (
) between the two vinyl protons.
Geometric Isomerism ( vs. )
Synthesis of enol esters often yields a mixture of isomers. NMR is the gold standard for quantification.
-
-Isomer (Trans): The coupling constant (
) will be large, typically 12.0 – 14.0 Hz . -
-Isomer (Cis): The coupling constant (
) will be smaller, typically 6.0 – 8.0 Hz .
Visualization of Analytical Logic
Figure 1: Logical flow for structural confirmation. The vinyl region is the critical decision point for isomeric purity.
Detailed Experimental Protocol
To ensure reproducibility and minimize solvent effects (especially on the -NH
Sample Preparation
-
Solvent Selection: Use DMSO-
(99.9% D) rather than CDCl .-
Reasoning: PABA derivatives often have poor solubility in chloroform. DMSO also reduces the exchange rate of the amine protons, sharpening the -NH
signal for better integration.
-
-
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Caution: Higher concentrations may cause stacking effects, shifting aromatic protons.
-
-
Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure field homogeneity.
Instrument Parameters (400 MHz or Higher)
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to 10 seconds .
-
Critical: The vinyl protons and quaternary carbons (in 13C) have long T1 relaxation times. A short D1 will lead to under-integration of these signals, skewing the purity calculation.
-
-
Scans (NS): 16 to 32 scans are sufficient for 10 mg samples.
-
Temperature: 298 K (25°C).
Data Processing Workflow
-
Phasing: Apply manual phasing. Automatic phasing often fails on the broad -NH
peak. -
Baseline Correction: Use a polynomial fit (Bernstein polynomial, order 5) to flatten the baseline, essential for accurate integration of the vinyl region.
-
Referencing: Reference the residual DMSO pentet to 2.50 ppm .
Mechanistic Pathway: Synthesis & Stability
Understanding the synthesis helps in identifying impurities. This molecule is typically synthesized via the O-acylation of PABA with methyl propiolate or a derivative of 3-hydroxyacrylate.
Figure 2: Synthetic divergence. NMR distinguishes the Target (Ester) from the Impurity (Amide) by the shift of the NH2 protons. If N-acylation occurs, the NH2 signal (approx 6.0 ppm) disappears and is replaced by a downfield Amide NH (>10.0 ppm).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for chemical shift prediction).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Comparative Guide: Mass Spectrometry Fragmentation of PABA Vinyl Esters vs. Alkyl Analogues
Topic: Mass spectrometry fragmentation patterns of PABA vinyl esters Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
In drug development and polymer chemistry, Para-aminobenzoic acid (PABA) derivatives serve as critical intermediates. While PABA alkyl esters (ethyl/methyl) are well-documented, PABA vinyl esters (e.g., vinyl 4-aminobenzoate) exhibit distinct mass spectrometric behaviors due to the direct conjugation of the vinyl group with the ester oxygen.
This guide provides a technical comparison of the fragmentation patterns of PABA vinyl esters against their alkyl counterparts. The core distinction lies in the suppression of the McLafferty rearrangement in vinyl esters and the dominance of
Mechanistic Foundations: Vinyl vs. Alkyl Resonance
The fragmentation logic rests on the stability of the resulting acylium ion and the ability of the ester alkoxy group to stabilize radical intermediates.
The PABA Core Stability
In all PABA derivatives, the primary driving force is the formation of the resonance-stabilized 4-aminobenzoyl cation (m/z 120) . The amino group at the para position acts as a strong electron donor (+M effect), significantly stabilizing the acylium ion.
The Vinyl Factor (The "Ortho-Like" Constraint)
Unlike ethyl or propyl esters, the vinyl group (
Comparative Analysis: Vinyl Ester vs. Ethyl Ester
The following data compares Vinyl 4-aminobenzoate (MW 163) with the standard Ethyl 4-aminobenzoate (Benzocaine, MW 165) .
Diagnostic Fragmentation Table
| Feature | PABA Vinyl Ester | PABA Ethyl Ester |
| Molecular Ion ( | m/z 163 (High Intensity) | m/z 165 (Moderate Intensity) |
| Base Peak (100%) | m/z 120 (Acylium Ion) | m/z 120 (Acylium Ion) |
| Primary Neutral Loss | Loss of 43 Da ( | Loss of 45 Da ( |
| McLafferty Product | Absent (No m/z 137 from alkene loss) | Present (m/z 137, |
| Secondary Fragments | m/z 92 (Aminophenyl), m/z 65 | m/z 92, m/z 65 |
| Mechanism Dominance | Direct |
Detailed Pathway Analysis
Pathway A: PABA Ethyl Ester (The Control)
The ethyl ester follows two competing pathways:
-
Direct
-Cleavage: Loss of the ethoxy radical ( , 45 Da) to yield the base peak at m/z 120 .[1] -
McLafferty Rearrangement: Transfer of a
-hydrogen from the ethyl group to the carbonyl oxygen, eliminating neutral ethylene ( , 28 Da). This generates the radical cation of PABA acid at m/z 137 , which subsequently loses to join the m/z 120 pool.
Pathway B: PABA Vinyl Ester (The Analyte)
The vinyl ester is structurally prohibited from releasing a neutral alkene via a low-energy 6-membered state.
-
Direct
-Cleavage: The molecular ion (m/z 163) undergoes homolytic cleavage of the acyl-oxygen bond. It expels the vinyloxy radical ( , 43 Da). -
Absence of m/z 137: The lack of the "Ethylene Loss" pathway means the spectrum is cleaner in the mid-mass region. The transition from m/z 163
120 is direct and dominant.
Visualization of Fragmentation Pathways
The following diagram illustrates the divergent pathways. Note the "Dead End" for the McLafferty route in the Vinyl Ester lineage.
Caption: Divergent fragmentation pathways. Ethyl esters show a dual path (Direct + McLafferty), while Vinyl esters funnel exclusively through direct alpha-cleavage to the base peak.
Validated Experimental Protocol
To replicate these profiles, use the following standardized GC-MS workflow. This protocol ensures minimal thermal degradation of the vinyl moiety prior to ionization.
Sample Preparation
-
Solvent: Dissolve 1 mg of PABA Vinyl Ester in 1 mL of HPLC-grade Dichloromethane (DCM). Note: Avoid alcohols (MeOH/EtOH) to prevent transesterification in the injector port.
-
Concentration: Dilute to 10 ppm for splitless injection or 100 ppm for split (20:1).
GC-MS Parameters (Agilent 5977/7890 eqv.)
-
Column: DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm film).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
Ion Source: Electron Ionization (EI) at 70 eV .
-
Source Temp: 230°C.
-
Scan Range: m/z 40–300.
Data Interpretation Workflow
Caption: Decision tree for distinguishing PABA vinyl esters from alkyl analogues based on the presence/absence of the McLafferty rearrangement product (m/z 137).
References
-
National Institute of Standards and Technology (NIST). Ethyl 4-aminobenzoate Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Filo Education. Fragmentation Mechanism of Ethyl 4-aminobenzoate. Available at: [Link]
- Tsuge, S. et al.Pyrolysis-GC/MS Data Book of Synthetic Polymers. Elsevier, 2011.
-
PubChem. Vinyl Benzoate Compound Summary. National Library of Medicine. Available at: [Link]
-
ResearchGate. Reaction pathways for fragmentation of aminobenzoate esters. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Interpreting Infrared Spectra of PABA-Acrylate Derivatives
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. For researchers working with novel polymers, active pharmaceutical ingredients (APIs), and drug delivery systems, para-aminobenzoic acid (PABA) derivatives are of significant interest due to their versatile biological activities and potential for creating advanced materials.[1][2][3] When these PABA moieties are functionalized with acrylate groups, for instance, in the synthesis of new polymers or hydrogels, Infrared (IR) spectroscopy emerges as an indispensable first-line technique for structural verification.
This guide provides an in-depth comparison of the characteristic IR spectroscopic peaks for acrylate and amino functional groups within PABA derivatives. Moving beyond a simple list of wavenumbers, we will explore the underlying principles of why these peaks appear where they do and how factors like conjugation and hydrogen bonding influence their position and appearance.
The Diagnostic Power of Infrared Spectroscopy
Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, which are determined by the bond strength and the mass of the atoms involved.[4][5] A key principle is that a change in the dipole moment during the vibration is required for a bond to be IR-active.[6] Functional groups like carbonyls (C=O) and amines (N-H) are highly polar, resulting in strong, easily identifiable absorption bands, making them excellent diagnostic markers.[6][7]
Section 1: The Amino Group Signature in Aromatic PABA Systems
The primary aromatic amine (-NH₂) in PABA is a critical functional group, and its IR signature is distinct.
N-H Stretching Vibrations
The most prominent feature of a primary amine is the N-H stretching vibration, which appears in the 3300-3500 cm⁻¹ region.[8][9]
-
Causality behind the Doublet: Unlike secondary amines which show a single N-H stretch, primary amines exhibit two distinct bands.[8][10] This is due to the two possible modes of stretching for the -NH₂ group:
For aromatic amines like PABA, these peaks are often found at slightly higher frequencies compared to their aliphatic counterparts.[11][12] For example, the spectrum of aniline, a simple aromatic amine, shows two N-H stretches at 3442 and 3360 cm⁻¹.[8][13]
-
Influence of Hydrogen Bonding: In a condensed phase (solid or liquid), intermolecular hydrogen bonding can occur between the amine groups of different molecules. This interaction weakens the N-H bond, causing the stretching frequencies to shift to lower wavenumbers and the peaks to become broader.[7][14] The sharpness or broadness of these peaks provides insight into the sample's physical state and intermolecular environment.[14]
N-H Bending and C-N Stretching
Other key vibrations for the amino group include:
-
N-H Bending (Scissoring): This vibration for primary amines is found in the 1580-1650 cm⁻¹ region.[8][13] It can sometimes be sharp and may overlap with C=C aromatic ring vibrations.[10]
-
C-N Stretching: For aromatic amines, a strong C-N stretching band appears between 1250-1335 cm⁻¹.[8][13] This is at a higher frequency than in aliphatic amines (1020-1250 cm⁻¹) due to the stronger bond resulting from the sp²-hybridized carbon of the aromatic ring.[8][13]
Section 2: The Acrylate Group Signature
The acrylate functional group (-O-C(O)-CH=CH₂) introduces several strong, characteristic peaks into the IR spectrum, primarily from its ester and vinyl components.
Carbonyl (C=O) Stretching: The Most Intense Peak
The carbonyl stretch is one of the most reliable and intense absorptions in an IR spectrum due to the large change in dipole moment during vibration.[6]
-
Typical Position: For a standard saturated ester, the C=O stretch appears around 1735-1750 cm⁻¹.[13]
-
The Effect of Conjugation: When the carbonyl group is conjugated with a C=C double bond (as in acrylates) or an aromatic ring, the C=O stretching frequency is lowered.[15][16] This is because electron delocalization (resonance) reduces the double-bond character of the C=O bond, weakening it and thus lowering the energy required to stretch it.[15] This shift is typically in the range of 15-30 cm⁻¹, placing the C=O peak for acrylates and aromatic esters in the 1715-1730 cm⁻¹ region.[6][15][17] In a PABA-acrylate derivative, conjugation with the aromatic ring would similarly influence the peak position.
C=C and C-O Stretching Vibrations
-
C=C Stretching: The stretching of the vinyl C=C bond in the acrylate group typically gives rise to a peak around 1630-1640 cm⁻¹ .[18] This peak can sometimes be weak and may be obscured by or overlap with the aromatic C=C stretching bands from the PABA ring, which occur in the 1450-1600 cm⁻¹ range.
-
C-O Stretching: Esters, including acrylates, display two characteristic C-O stretching bands due to the C-C-O and O-C-C linkages. These are typically strong and appear in the fingerprint region, with an asymmetric stretch around 1150-1250 cm⁻¹ and a symmetric stretch around 1000-1100 cm⁻¹.[19] These are often referred to as the "Rule of Three" peaks for esters (C=O, C-C-O, O-C-C).[19]
Comparative Analysis: Distinguishing the Peaks
The true analytical power comes from observing these peaks in the context of a single molecule, such as an acrylate derivative of PABA.
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Key Characteristics & Influencing Factors |
| Amino (Primary Aromatic) | N-H Asymmetric Stretch | 3400 - 3500[9][11] | Part of a characteristic two-peak system. |
| N-H Symmetric Stretch | 3300 - 3420[9][11] | Weaker than the asymmetric stretch. Broadens with H-bonding.[7] | |
| N-H Bend (Scissoring) | 1580 - 1650[8] | Medium intensity; can overlap with aromatic C=C peaks. | |
| C-N Stretch | 1250 - 1335[8][13] | Strong for aromatic amines. | |
| Acrylate (Ester) | C=O Stretch | 1715 - 1730[15][20] | Strong, sharp peak. Lowered frequency due to conjugation.[6][15] |
| C=C Stretch (Vinyl) | 1630 - 1640[18] | Medium to weak intensity; can overlap with other peaks. | |
| C-O-C Asymmetric Stretch | 1150 - 1250[19] | Strong, part of the characteristic ester fingerprint. | |
| C-O-C Symmetric Stretch | 1000 - 1100[19] | Strong, part of the characteristic ester fingerprint. |
Visualizing the Key Functional Groups
The following diagram illustrates the primary functional groups on a hypothetical PABA-acrylate molecule and their corresponding IR vibrational regions.
Caption: Key functional groups in a PABA-Acrylate derivative and their IR regions.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To ensure the data is reliable and reproducible, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
Objective: To obtain the FT-IR spectrum of a PABA-acrylate derivative solid sample.
Apparatus:
-
Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Spatula and sample vials.
-
Solvent for cleaning (e.g., isopropanol).
-
Lint-free wipes.
Methodology:
-
Background Collection (Self-Validation Step):
-
Ensure the ATR crystal is clean. Wipe the surface gently with a lint-free wipe dampened with isopropanol and allow it to dry completely.
-
Navigate the spectrometer software to the "Collect Background" function.
-
With nothing on the crystal, run the background scan. This is a critical step as it measures the ambient atmosphere (CO₂, H₂O) and the instrument's own response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid PABA-acrylate sample onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra (low signal intensity).
-
-
Sample Spectrum Collection:
-
Enter the sample information into the software.
-
Set the scan parameters. Typical parameters for routine analysis are:
-
Scan Range: 4000 - 650 cm⁻¹
-
Number of Scans: 16-32 (more scans improve signal-to-noise ratio)
-
Resolution: 4 cm⁻¹
-
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
Once the scan is complete, the software will automatically perform the background subtraction.
-
Use the software tools to label the peaks of interest. Identify the key peaks corresponding to the N-H stretches, the C=O stretch, and the fingerprint region C-O and C-N stretches as detailed in the comparison table.
-
Ensure the y-axis is in Absorbance or % Transmittance as required for your report.
-
-
Cleaning:
-
Release the ATR press and remove the sample.
-
Clean the crystal surface thoroughly with isopropanol and a lint-free wipe to prepare for the next sample.
-
Experimental Workflow Diagram
Caption: Standard workflow for FT-IR analysis using an ATR accessory.
Conclusion
Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation of PABA-acrylate derivatives. By understanding the characteristic positions and environmental influences on the amino and acrylate group vibrations, researchers can confidently verify the successful synthesis of their target molecules. The primary aromatic amine is readily identified by its two N-H stretching bands above 3300 cm⁻¹, while the acrylate group is confirmed by the strong, conjugation-shifted C=O stretch around 1715-1730 cm⁻¹ and the robust C-O stretches in the fingerprint region. This guide serves as a foundational tool for accurate spectral interpretation in the development of novel PABA-based materials.
References
-
Infrared Spectroscopy. (n.d.). Department of Chemistry, University of Calgary. Retrieved from [Link]
-
Chad's Prep®. (n.d.). Carbonyl Stretching Frequency (the effect of conjugation). Retrieved from [Link]
- Seshadri, T. R., & Murty, G. V. L. N. (1952). Effect of conjugation and complex formation on the Raman and I.R. frequencies of the carbonyl group. Proceedings of the Indian Academy of Sciences - Section A, 35(1), 54-63.
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) m-aminobenzoic acid, (b) PABA polymer and (c)... [Image]. Retrieved from [Link]
-
SciSpace. (n.d.). Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. Retrieved from [Link]
- Pawłowska, M., et al. (2022).
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
AZoM. (2019, May 27). Curing an Acrylate with FTIR Spectroscopy. Retrieved from [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]
-
Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]
-
Smith, B. C. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 7). 5.4: Infrared Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). IR spectrum of the prepared para-aminobenzoic acid (PABA). RSC Advances. Retrieved from [Link]
-
NIST. (n.d.). 4-Aminobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of Babylon. (n.d.). Factors influencing vibration frequencies. Retrieved from [Link]
- Lee, Y.-P., et al. (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Molecules, 27(3), 834.
-
ResearchGate. (n.d.). FT-IR spectra of urethane acrylate oligomer [Image]. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad?. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the two p ABA polymorphs: F a (black, upper) and F b (grey, lower) [Image]. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2023).
- Kumar, M., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 87-97.
- Kulkarni, S. S., et al. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 2(3), 300-303.
Sources
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 3. ajrconline.org [ajrconline.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. academics.su.edu.krd [academics.su.edu.krd]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. davuniversity.org [davuniversity.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. Infrared Spectrometry [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. wikieducator.org [wikieducator.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- 16. Carbonyl Stretching Frequency (the effect of conjugation) - Chad's Prep® [chadsprep.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. azom.com [azom.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Bioanalytical Assay Validation for Metabolites of 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate
Introduction
In the landscape of drug development, a thorough understanding of a compound's metabolic fate is not merely a regulatory requirement; it is a cornerstone of building a robust safety and efficacy profile. The parent compound, 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate, is a novel ester with structural motifs that suggest a specific and predictable metabolic cleavage. The quantitative analysis of its resulting metabolites in biological matrices is critical for accurate pharmacokinetic (PK) and toxicokinetic (TK) modeling.[1][2]
This guide provides an in-depth comparison of bioanalytical methodologies for the validation of assays targeting the primary metabolites of this compound. We will dissect the gold-standard Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) approach, compare it with High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection, and discuss the situational applicability of a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning the choice of method, validation strategy, and interpretation of results, in alignment with global regulatory standards.[3][4][5]
Pillar 1: Identifying the Primary Metabolic Pathway and Target Analytes
Before any assay can be validated, the analytes of interest must be identified. The structure of 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate contains a labile ester linkage. In vivo, this ester is highly susceptible to hydrolysis by ubiquitous esterase enzymes present in plasma and tissues.
This enzymatic cleavage is predicted to yield two primary metabolites:
-
4-aminobenzoic acid (PABA) : A well-characterized molecule.
-
Methyl 3-oxobut-1-enoate : A reactive and likely transient species.
Given its stability and known biological relevance, 4-aminobenzoic acid (PABA) is the primary metabolite of interest for bioanalysis. Furthermore, a common Phase II metabolic transformation for aromatic amines is N-acetylation. Therefore, N-acetyl-4-aminobenzoic acid is also a critical metabolite to monitor. This guide will focus on the simultaneous validation for both PABA and N-acetyl-PABA.
Pillar 2: The Gold Standard - LC-MS/MS Assay Validation
For quantitative bioanalysis of small molecules in complex biological matrices like plasma or urine, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[6][7] Its power lies in the combination of physical separation (LC) with mass-based detection (MS/MS), providing exceptional sensitivity and selectivity.[8]
Causality Behind the LC-MS/MS Choice
Why is LC-MS/MS superior for this application?
-
Specificity : Tandem mass spectrometry allows for the selection of a specific precursor ion (the mass of the metabolite) and a specific product ion generated through fragmentation. This technique, known as Multiple Reaction Monitoring (MRM), is akin to a unique mass fingerprint, virtually eliminating the risk of interference from other matrix components, which is a significant challenge in less selective methods like HPLC-UV.[9][10]
-
Sensitivity : LC-MS/MS can achieve detection limits in the low ng/mL or even sub-ng/mL range, which is essential for characterizing the full pharmacokinetic profile of metabolites, especially during the terminal elimination phase.[11]
-
Versatility : The method can be readily adapted to quantify multiple analytes (PABA and N-acetyl-PABA) in a single chromatographic run, improving throughput and efficiency.
Experimental Protocol: LC-MS/MS Method
1. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of human plasma, add 150 µL of acetonitrile containing the internal standard (e.g., PABA-d4, N-acetyl-PABA-d4 at 100 ng/mL). The use of a stable isotope-labeled internal standard is critical as it co-elutes and experiences similar ionization effects as the analyte, correcting for matrix effects and variability.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for injection.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid. (Formic acid aids in the protonation of the analytes for positive ion mode detection).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1.5 minutes. (Total run time: 5 minutes).
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
PABA: Q1 138.1 -> Q3 120.1
-
PABA-d4 (IS): Q1 142.1 -> Q3 124.1
-
N-acetyl-PABA: Q1 180.1 -> Q3 138.1
-
N-acetyl-PABA-d4 (IS): Q1 184.1 -> Q3 142.1
-
Validation Summary: Meeting FDA & EMA Standards
The validation of this method must adhere to the principles outlined in regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance and the EMA's Guideline on bioanalytical method validation.[3][4][5][12] The table below summarizes the key validation parameters and typical acceptance criteria with hypothetical, yet realistic, performance data.
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Hypothetical LC-MS/MS Results |
| Linearity (r²) | ≥ 0.99 | > 0.998 |
| Linear Range | Defined by application | 1 - 2000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | S/N > 10; Accuracy ±20%; Precision ≤20% | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | -5.2% to +6.8% |
| Precision (%RSD) | ≤ 15% (≤20% at LLOQ) | Intra-day: < 7%; Inter-day: < 9% |
| Selectivity | No significant interference at analyte RT | No interference observed in 6 unique matrix lots |
| Matrix Effect | IS-normalized factor consistent (CV ≤ 15%) | CV of IS-normalized factor = 8.5% |
| Recovery | Consistent and reproducible | > 85% for both analytes |
| Stability (Freeze/Thaw, Bench-Top, Long-Term) | Analyte concentration within ±15% of baseline | Stable for 3 freeze/thaw cycles, 24h at RT, 90 days at -80°C |
Visualization: Bioanalytical Validation Workflow
Below is a diagram illustrating the logical flow of a full bioanalytical method validation campaign.
Caption: Workflow for a full bioanalytical method validation.
Pillar 3: Comparative Analysis of Alternative Methods
While LC-MS/MS is the gold standard, project constraints such as budget, equipment availability, or required throughput may necessitate considering alternatives.
Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique that relies on the principle that molecules absorb light at specific wavelengths.[9] PABA and N-acetyl-PABA both possess chromophores that allow for UV detection.
-
Pros: Lower instrument and operational cost, simpler to operate, and robust for routine analysis.
-
Cons:
-
Lower Sensitivity: The Limit of Quantitation (LOQ) for HPLC-UV is typically in the higher ng/mL to µg/mL range, potentially missing the lower concentration data points in a PK profile.[11][13]
-
Lower Selectivity: The method relies solely on chromatographic retention time for identification. Co-eluting matrix components that also absorb at the detection wavelength can lead to falsely elevated results.[10][14] This is a significant risk in complex biological matrices.
-
-
Sample Preparation: A more rigorous Solid-Phase Extraction (SPE) would likely be required to clean the sample sufficiently and concentrate the analytes to achieve the necessary sensitivity.
-
Chromatography: Similar C18 column and mobile phases can be used.
-
Detection: UV detector set to the wavelength of maximum absorbance for the analytes (e.g., ~265 nm for PABA).
| Validation Parameter | Hypothetical LC-MS/MS Results | Hypothetical HPLC-UV Results |
| Linear Range | 1 - 2000 ng/mL | 50 - 5000 ng/mL |
| LLOQ | 1 ng/mL | 50 ng/mL |
| Accuracy (% Bias) | -5.2% to +6.8% | -10.5% to +11.2% |
| Precision (%RSD) | < 9% | < 12% |
| Selectivity | No interference | Potential interference from endogenous compounds |
Alternative 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
For high-throughput screening, an immunoassay like ELISA can be considered. For small molecules, a competitive ELISA format is necessary.[15][16] In this setup, the metabolite in the sample competes with a known amount of enzyme-labeled metabolite for binding to a limited number of specific antibody-coated wells. The signal is inversely proportional to the concentration of the metabolite in the sample.
-
Pros: Very high throughput (96/384-well plates), no need for complex chromatography systems, and potentially lower cost per sample at scale.
-
Cons:
-
Development Time: Requires the development of a highly specific monoclonal or polyclonal antibody that can distinguish between the parent drug, PABA, and N-acetyl-PABA, which is a significant, time-consuming, and expensive undertaking.
-
Cross-Reactivity: There is a high risk of cross-reactivity with structurally similar compounds, which can compromise specificity.[17]
-
Semi-Quantitative: Often provides less precise quantification compared to chromatographic methods.
-
Pillar 4: Decision Guide - Selecting the Appropriate Assay
The choice of assay is driven by the stage of drug development and the specific question being answered.
-
Choose LC-MS/MS when: You require high sensitivity and specificity for regulatory submission, are analyzing complex biological matrices, and need definitive, quantitative data for PK/TK modeling. This is the standard for all clinical and late-stage non-clinical studies.
-
Choose HPLC-UV when: You are in an early discovery phase, analyzing simpler matrices (e.g., in vitro microsomal stability), or when cost and equipment availability are major constraints. The data may not be suitable for regulatory submission without extensive justification of selectivity.
-
Choose ELISA when: You need to screen a very large number of samples (e.g., in early high-throughput screening) and a semi-quantitative or relative-quantitative result is acceptable. This is contingent on having a highly specific antibody available.
Visualization: Assay Selection Decision Tree
Caption: Decision tree for selecting the appropriate bioanalytical assay.
Conclusion
The validation of a bioanalytical assay is a rigorous, multi-faceted process that underpins the reliability of critical drug development data. For the metabolites of 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate, an LC-MS/MS method stands as the authoritative gold standard, delivering unparalleled sensitivity and specificity that meets stringent global regulatory expectations.[3][4] While HPLC-UV and ELISA present as viable alternatives under specific circumstances—primarily driven by cost, throughput, and the stage of research—their limitations in selectivity and sensitivity must be carefully considered. This guide serves to empower researchers to not only select the appropriate tool but to understand the fundamental principles of validation that ensure data integrity from the bench to the clinic.
References
-
Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). PharmaLex. Retrieved from [Link]
-
EMA Guideline on bioanalytical Method Validation adopted. (2011, August 17). ECA Academy. Retrieved from [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link]
-
Draft Guideline on bioanalytical method validation. (2009, November 19). European Medicines Agency. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance for Industry. (n.d.). U.S. Department of Health and Human Services. Retrieved from [Link]
-
An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Antibodies 101: The Four ELISAs and When to Use Them. (2024, July 25). Addgene Blog. Retrieved from [Link]
-
Small Molecules Detection With Aptamer Based BLI And ELISA-like Assays. (2019, July 2). Aptamer Group. Retrieved from [Link]
-
A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. (2012, September 27). ACS Publications. Retrieved from [Link]
-
Development and Validation of Small Molecule Analytes by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
HPLC vs. LC-MS: Critical Transition in Methodology & Consumables. (n.d.). Chromatography Today. Retrieved from [Link]
-
Competitive ELISA. (2021, March 1). Creative Diagnostics. Retrieved from [Link]
-
Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... (n.d.). ResearchGate. Retrieved from [Link]
-
An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024, July 10). ACS Publications. Retrieved from [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024, November 14). MDPI. Retrieved from [Link]
-
Small molecule analysis using MS. (n.d.). Bioanalysis Zone. Retrieved from [Link]
-
Analytical Methods. (2013, April 3). Royal Society of Chemistry. Retrieved from [Link]
-
COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. (n.d.). Farmacia Journal. Retrieved from [Link]
-
Basic Principles of HPLC, MS & LC-MS. (n.d.). Chemyx Inc. Retrieved from [Link]
-
Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine. (n.d.). PubMed. Retrieved from [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]
-
Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023, March 23). Frontiers. Retrieved from [Link]
-
Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023, March 24). National Center for Biotechnology Information. Retrieved from [Link]
-
3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. (2021, October 11). MDPI. Retrieved from [Link]
-
A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. (2011, July 1). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Drug Metabolism Related Safety Considerations in Drug Development. (n.d.). XenoTech. Retrieved from [Link]
-
Metabolism. (n.d.). NOP - Sustainability in the organic chemistry lab course. Retrieved from [Link]
Sources
- 1. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. chemyx.com [chemyx.com]
- 9. HPLC vs. LC-MS: Critical Transition in Methodology & Consumables [hplcvials.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. benchchem.com [benchchem.com]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 17. An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate proper disposal procedures
Safe Handling and Disposal Protocol: 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate [1]
Executive Summary & Compound Characterization
Compound Identity: 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate Chemical Class: Vinylogous Anhydride / Enol Ester / PABA Derivative Primary Hazard: Chemical Reactivity & Sensitization[1]
This compound is a complex ester characterized by a 4-aminobenzoate (PABA) moiety linked to a methyl acrylate-like vinyl group (
Operational Criticality:
-
Hydrolytic Instability: The enol ester linkage is susceptible to rapid hydrolysis in the presence of moisture, acids, or bases, potentially releasing 4-aminobenzoic acid and methyl 3-oxopropanoate (or malonaldehyde derivatives).
-
Michael Acceptor: The conjugated double bond system makes this compound a potential electrophile, capable of reacting with biological nucleophiles (proteins/DNA), leading to skin sensitization and irritation .
Hazard Identification & PPE Requirements
Treat this compound as a High-Potency Organic Intermediate . While acute toxicity may be moderate (typical of PABA esters), the reactive vinyl group necessitates strict containment.
Personal Protective Equipment (PPE) Matrix
| Category | Requirement | Technical Rationale |
| Respiratory | N95 (minimum) or P100/Half-mask | Prevents inhalation of dust/aerosols which may cause respiratory sensitization.[1] |
| Dermal | Double Nitrile Gloves (min 0.11mm) | Acrylate-like moieties can permeate standard latex.[1] Double gloving provides a breakthrough buffer.[1] |
| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient for reactive intermediates that may hydrolyze on the corneal surface.[1] |
| Body | Lab Coat (Buttoned, Tyvek sleeves preferred) | Prevents contamination of street clothes; reduces trans-dermal absorption risk. |
Waste Segregation & Characterization
CRITICAL WARNING: Do NOT dispose of this compound in aqueous waste streams or drain systems.[1] The hydrolysis reaction may generate heat and unexpected byproducts that can destabilize waste containers.[1]
Waste Stream Decision Tree
Figure 1: Decision logic for segregating 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate waste. Note the convergence on incineration.
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagents, weigh boats, contaminated paper towels, filter cakes.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar.[1] Avoid metal containers due to potential corrosion from hydrolysis byproducts.[1]
-
Collection: Transfer solid material using a chemically resistant spatula.[1] Do not generate dust.[1][2][3][4][5][6][7]
-
Labeling:
-
Storage: Store in a cool, dry flammables cabinet until pickup. Keep tightly sealed to prevent moisture ingress.[1]
Scenario B: Liquid Waste (Reaction Mixtures or Mother Liquors)
Applicability: Compound dissolved in solvents like Acetone, Ethyl Acetate, or DCM.
-
Segregation: Determine the primary solvent.[1]
-
Quenching (Optional but Recommended for Large Quantities):
-
If disposing of >10g of pure active intermediate in solution, dilute significantly (1:20) with the waste solvent to minimize polymerization risk.[1]
-
Note: Do not quench with aqueous base (NaOH) in the waste container, as the exothermic hydrolysis may pressurize the drum.
-
-
Transfer: Pour into the appropriate carboy using a funnel.
-
Rinsing: Rinse the original glassware with a small amount of Acetone and add the rinsate to the Non-Halogenated stream.[1]
Spill Management Protocol
Immediate Action: Evacuate the immediate area if dust is airborne.[1][7]
-
Don PPE: Goggles, Lab Coat, Double Nitrile Gloves, N95 Respirator.
-
Containment:
-
Solids: Cover with a damp paper towel (dampened with Acetone or Ethanol, not water if possible, to avoid sticky hydrolysis mess) to prevent dust dispersion.
-
Liquids: Surround with absorbent pads or vermiculite.[1]
-
-
Cleanup:
-
Disposal: Place all cleanup materials (gloves, pads, towels) into the Solid Organic Waste container.
References
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1] Link
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[1] (Focus on Characteristic Waste - Reactivity D003 and Ignitability D001).[1] Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] "Chapter 7: Management of Waste." National Academies Press (US), 2011. Link
-
Sigma-Aldrich (Merck). Safety Data Sheet for Generic Acrylate/Benzoate Esters (Structural Analog Reference).[1]Link(Note: Used for SAR-based hazard extrapolation in the absence of a specific CAS entry).
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. geneseo.edu [geneseo.edu]
- 4. fishersci.com [fishersci.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Personal protective equipment for handling 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate
This guide provides an operational safety framework for handling 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate .
Note on Chemical Identity: This compound is a hybrid structure combining a 4-aminobenzoic acid (PABA) core with a methyl fumaroyl/acryloyl-like tail (3-methoxy-3-oxoprop-1-en-1-yl).[1] In the absence of a compound-specific SDS, this protocol applies the Precautionary Principle , treating the substance as a Category 1 Skin Sensitizer and Reactive Electrophile (Michael Acceptor) based on its functional moieties.[1]
Part 1: Executive Safety Directive
Hazard Classification: High-Potency Skin Sensitizer / Respiratory Irritant.[1] Critical Risk: The vinylic ester moiety acts as a Michael acceptor, capable of alkylating skin proteins, while the PABA core is a known contact allergen. Operational Goal: Zero skin contact and zero inhalation of particulates.[1]
The "Why" Behind the Protocol (Senior Scientist Insight)
Standard "lab safety" often treats all white powders the same.[1] That is a mistake here. This molecule contains an electron-deficient alkene conjugated to a carbonyl (the 3-methoxy-3-oxoprop-1-en-1-yl group).[1]
-
Mechanism: This group can react covalently with cysteine residues in skin proteins (haptenization), triggering an immune response far faster than standard PABA esters.[1]
-
Solubility: The lipophilic nature of the ester facilitates rapid dermal absorption.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
This system is designed to create redundant barriers.[1]
| PPE Category | Specification | Technical Rationale |
| Hand Protection | Double Gloving Required: 1. Inner Layer: 4 mil Nitrile (Examination grade)2.[1] Outer Layer: 5-8 mil Nitrile (Extended Cuff) or Laminate (Silver Shield®) for stock solutions.[1] | Permeation Defense: Acrylate-like moieties can swell standard nitrile.[1] The air gap between two layers provides a critical buffer zone.[1] Laminate is required if handling concentrated organic solutions (>100mM).[1] |
| Respiratory | Solid State: N95 or P100 Filtering Facepiece.Solution/Synthesis: Fume Hood is primary; Half-face respirator with OV/P100 cartridges if working outside containment.[1] | Particulate Control: The amine group can form dusts that are irritating to the upper respiratory tract.[1] Inhalation sensitization is a theoretical risk for reactive esters.[1] |
| Eye/Face | Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are insufficient for powder handling.[1] | Mucosal Protection: Electrophilic dusts react with moisture in the eye, potentially causing chemical conjunctivitis.[1] |
| Body | Tyvek® Lab Coat (Closed front, elastic cuffs) or chemically resistant apron over cotton lab coat.[1] | Fomite Prevention: Cotton absorbs and holds particulates against the skin.[1] Tyvek repels dust and prevents "sleeve-gap" exposure.[1] |
Part 3: Operational Protocols
Workflow 1: Weighing and Transfer (Solid State)
The highest risk of exposure occurs during the transfer of dry powder due to static charge and aerosolization.
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]
-
Static Management: Use an antistatic gun or ionizer bar on the spatula and weighing boat.[1] This prevents the "poof" effect where charged powder repels off the spatula.[1]
-
The "Wet Method" (Preferred):
Workflow 2: Decontamination & Spill Response
Standard alcohol sprays can increase skin permeability.[1] Do NOT use ethanol to clean skin.
-
Skin Contact:
-
Immediate Action: Wash with copious soap and lukewarm water for 15 minutes.[1]
-
Contraindication: Do not use organic solvents (Ethanol, DMSO) on the skin; they act as penetration enhancers, driving the sensitizer deeper into the dermis.
-
-
Surface Decontamination:
-
Step 1: Absorb liquid spills with chemically inert pads.[1]
-
Step 2: Wipe surface with a 10% Sodium Bicarbonate solution.[1]
-
Mechanism:[2][3] Mild base promotes hydrolysis of the reactive ester tail, breaking the Michael acceptor system and reducing potency.[1]
-
Step 3: Final wipe with detergent and water.[1]
-
Part 4: Visualization of Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the state of the matter.
Caption: Decision logic for PPE selection based on physical state and concentration, emphasizing the escalation of glove barriers for organic solutions.
Part 5: Waste Disposal Strategy
-
Segregation: Do not mix with oxidizers.[1] This compound contains an amine (reducing agent) and an ester.[1][4]
-
Labeling: Clearly tag waste containers as "Sensitizing Agent - PABA Derivative."
-
Disposal Path: High-temperature incineration is the preferred method to ensure destruction of the aromatic ring and the vinyl ester moiety.[1]
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: Ethyl 4-aminobenzoate (Benzocaine).[1][4][5] (Analogous PABA ester hazards).[1] Retrieved from [1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] Retrieved from
-
PubChem. (2025).[1][6] Compound Summary: Methyl 4-amino-3-methoxybenzoate.[1][6] (Structural Analog). Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment: Laboratory Safety Guidance. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. montgomerycollege.edu [montgomerycollege.edu]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
